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Foundational

An In-Depth Technical Guide to the 1-Oxa-5-azaspiro[5.5]undecane Scaffold: Synthesis, Properties, and Therapeutic Potential

The strategic incorporation of three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of therapeutics with enhanced proper...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of therapeutics with enhanced properties. Among these, spirocyclic systems have garnered significant attention due to their inherent structural rigidity and ability to present substituents in well-defined vectors. This guide provides a comprehensive technical overview of the 1-Oxa-5-azaspiro[5.5]undecane scaffold, a privileged heterocyclic motif with emerging importance in drug discovery. While specific data on the unsubstituted parent compound is limited, this document will focus on the synthesis, properties, and applications of this important class of molecules, drawing upon data from its derivatives and closely related analogues.

The 1-Oxa-5-azaspiro[5.5]undecane Core: A Structural Overview

The 1-Oxa-5-azaspiro[5.5]undecane scaffold is a bicyclic heterocyclic system characterized by a tetrahydropyran ring and a piperidine ring sharing a single spirocyclic carbon atom. The numbering convention places the oxygen atom at position 1 and the nitrogen atom at position 5. This arrangement forms an N,O-spiroketal (also known as a spiroaminal), a structural motif found in a number of natural products and pharmacologically active compounds.[1]

The rigid, three-dimensional architecture of the 1-Oxa-5-azaspiro[5.5]undecane core offers several advantages in drug design. It allows for precise control over the spatial orientation of appended functional groups, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of heteroatoms and the spirocyclic nature of the scaffold can favorably modulate physicochemical properties such as solubility and lipophilicity.[2]

Physicochemical Properties of 1-Oxa-5-azaspiro[5.5]undecane Derivatives

PropertyPredicted/Inferred Value for the 1-Oxa-5-azaspiro[5.5]undecane ScaffoldRationale and Supporting Evidence
Molecular Formula C9H17NOBased on the core structure.
Molecular Weight 155.24 g/mol Calculated from the molecular formula.
Topological Polar Surface Area (TPSA) 21.7 ŲThe presence of both an ether oxygen and a secondary amine contributes to the polarity of the molecule.
logP (Octanol-Water Partition Coefficient) ModerateThe presence of heteroatoms generally lowers the logP compared to the corresponding all-carbon spirocycle, suggesting improved aqueous solubility.[2]
Hydrogen Bond Donors 1The secondary amine in the piperidine ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The ether oxygen and the nitrogen atom can both act as hydrogen bond acceptors.
Reactivity Susceptible to hydrolysis under acidic conditions(N,O)-spiroketals can be unstable and prone to racemization or ring-opening in even mildly acidic conditions, although this can be influenced by substituents.[1]

Synthetic Strategies for the 1-Oxa-5-azaspiro[5.5]undecane Scaffold

The construction of the 1-Oxa-5-azaspiro[5.5]undecane core can be achieved through several synthetic strategies, primarily involving intramolecular cyclization of a suitably functionalized piperidine precursor. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemical outcome.

General Synthetic Approach via Intramolecular Cyclization

A common and versatile approach to the 1-Oxa-5-azaspiro[5.5]undecane scaffold involves the acid-catalyzed intramolecular cyclization of an N-substituted piperidone carrying a tethered hydroxyl group. This method allows for the formation of the spirocyclic junction in a single, often high-yielding, step.

G cluster_0 Synthesis of 1-Oxa-5-azaspiro[5.5]undecane Scaffold A N-Protected Piperidone B Functionalized Piperidine Precursor A->B Alkylation with a hydroxyalkyl halide C 1-Oxa-5-azaspiro[5.5]undecane Derivative B->C Deprotection and Acid-catalyzed Intramolecular Cyclization G cluster_0 Dual-Target Mechanism for Pain Management A 1-Oxa-azaspiro[5.5]undecane Derivative B μ-Opioid Receptor (MOR) A->B Agonism C Sigma-1 Receptor (σ1R) A->C Antagonism D Analgesia B->D C->D E Reduced Side Effects C->E

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Exploratory

A Technical Guide to Elucidating the Mechanism of Action of 1-Oxa-5-azaspiro[5.5]undecane Derivatives

This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by derivatives of the 1-Oxa-5-azaspiro[5.5]undecane scaffold. Designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by derivatives of the 1-Oxa-5-azaspiro[5.5]undecane scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of facts to offer a causal understanding of experimental choices and a practical framework for investigating novel compounds within this promising chemical class.

Introduction: The 1-Oxa-5-azaspiro[5.5]undecane Scaffold - A Privileged Structure in Medicinal Chemistry

The 1-Oxa-5-azaspiro[5.5]undecane core is a spirocyclic system characterized by a unique three-dimensional architecture that imparts conformational rigidity and novel pharmacological properties.[1][2] This structural feature makes it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[3][4][5] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of biological activities, ranging from anticancer and antimicrobial to analgesic effects.[3][6][7]

The diverse therapeutic potential of these compounds underscores the critical need for a systematic approach to elucidating their specific mechanisms of action. This guide will delve into both specific, well-documented mechanisms of action for certain derivatives and a broader, adaptable workflow for characterizing novel analogues.

Part 1: Exemplary Mechanisms of Action of 1-Oxa-5-azaspiro[5.5]undecane Derivatives

The functional versatility of the 1-Oxa-5-azaspiro[5.5]undecane scaffold is best understood through the examination of specific derivatives that have been the subject of detailed mechanistic studies.

Case Study 1: Dual-Targeting for Pain Management - μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been rationally designed as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), presenting a promising strategy for the development of potent and safer analgesics.[8][9]

  • Mechanism of Action: These compounds exhibit a dual pharmacology:

    • MOR Agonism: They bind to and activate the μ-opioid receptor, the primary target for opioid analgesics like morphine. This activation is responsible for their potent pain-relieving effects.[9]

    • σ1R Antagonism: Concurrently, they block the activity of the sigma-1 receptor. Antagonism of σ1R has been shown to potentiate opioid analgesia and mitigate some of its undesirable side effects, such as constipation and the development of tolerance.[8][9]

  • Experimental Elucidation: The dual activity of these compounds was confirmed through a series of in vitro assays:

    • Receptor Binding Assays: Radioligand binding assays using [3H]-DAMGO for MOR and [3H]-(+)-pentazocine for σ1R were employed to determine the binding affinities (Ki) of the derivatives for each receptor.[8]

    • Functional Assays: A cyclic AMP (cAMP) functional assay in CHO-K1 cells expressing the MOR was used to measure the efficacy (EC50) and intrinsic activity of the compounds as MOR agonists.[8]

One notable compound from this series, 15au, demonstrated a balanced dual profile and potent analgesic activity in preclinical models, comparable to oxycodone.[9] Importantly, and consistent with its σ1R antagonism, 15au exhibited a more favorable side-effect profile, with reduced constipation at equianalgesic doses.[9]

Case Study 2: Targeting Mycobacterial Infections - Inhibition of MmpL3

In the ongoing search for novel antituberculosis agents, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated as inhibitors of the essential mycobacterial membrane protein large 3 (MmpL3).[10]

  • Mechanism of Action: MmpL3 is a crucial transporter responsible for the export of mycolic acids, which are essential components of the mycobacterial cell wall.[10] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. The 1-oxa-9-azaspiro[5.5]undecane derivatives potently inhibit the growth of Mycobacterium tuberculosis by targeting this essential protein.[10]

  • Structural and Functional Insights: The mechanism of these inhibitors has been elucidated through a combination of techniques:

    • Microbiological Assays: The minimum inhibitory concentration (MIC) of the compounds against various mycobacterial strains was determined to establish their antibacterial potency.[10]

    • Cryo-Electron Microscopy (Cryo-EM): The structure of MmpL3 in complex with a lead compound was determined, providing a detailed view of the binding site and the molecular interactions that underpin inhibition. This structural information is invaluable for the rational design and optimization of more potent inhibitors.[10]

Part 2: A General Workflow for Elucidating the Mechanism of Action of Novel 1-Oxa-5-azaspiro[5.5]undecane Derivatives

For novel derivatives of the 1-Oxa-5-azaspiro[5.5]undecane scaffold with unknown biological targets, a systematic and multi-faceted approach is required. The following workflow, grounded in the principles of modern drug discovery, provides a robust framework for such investigations.[11][12][13]

MOA_Workflow cluster_0 Phase 1: Initial Screening & Target Class Identification cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic Characterization cluster_3 Phase 4: In Vivo Validation A Phenotypic Screening (e.g., cell viability, reporter assays) C Affinity-Based Methods (e.g., chemical proteomics) A->C Hit Compound B Target-Based Screening (e.g., enzyme panels, receptor binding assays) F Biochemical & Biophysical Assays (e.g., enzyme kinetics, SPR, ITC) B->F Confirmed Hit D Genetic Methods (e.g., CRISPR/Cas9 screens, shRNA) C->D Putative Target(s) D->F Validated Target E Computational Prediction (e.g., molecular docking, pharmacophore modeling) E->F Hypothesized Target G Structural Biology (e.g., X-ray crystallography, Cryo-EM) F->G Target-Compound Complex H Cell-Based Assays (e.g., Western blot, qPCR, immunofluorescence) F->H Cellular Effects I Pharmacokinetic/Pharmacodynamic (PK/PD) Studies H->I Biomarker Identification J Animal Models of Disease I->J Efficacy Studies

Caption: A generalized workflow for elucidating the mechanism of action of novel small molecules.

Detailed Experimental Protocols

1. Initial Screening: Phenotypic and Target-Based Approaches

The initial step involves identifying a biological effect of the novel derivative.[11]

  • Phenotypic Screening: This approach involves testing the compound in a cell-based assay that recapitulates a specific disease phenotype without a priori knowledge of the molecular target.[11]

    • Example: Cytotoxicity Assay (MTT Assay) for Anticancer Activity [1][14]

      • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

      • Compound Treatment: Treat the cells with a serial dilution of the 1-Oxa-5-azaspiro[5.5]undecane derivative for 48-72 hours.

      • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

      • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

      • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

  • Target-Based Screening: If there is a hypothesized target class based on the compound's structure or preliminary data, a more focused approach can be taken.

    • Example: Enzyme Inhibition Assay [12][15]

      • Assay Setup: In a microplate, combine the target enzyme, its substrate, and the test compound at various concentrations in an appropriate buffer.

      • Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding a cofactor or substrate).

      • Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

      • Data Analysis: Determine the IC50 of the compound and perform kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive).

2. Target Identification and Validation

Once a biological activity is confirmed, the next crucial step is to identify the molecular target(s) responsible for this effect.

  • Chemical Proteomics: This technique uses a modified version of the compound (e.g., with a biotin tag) to "pull down" its binding partners from a cell lysate. The pulled-down proteins are then identified by mass spectrometry.

  • Genetic Approaches: Techniques like CRISPR/Cas9 or shRNA screens can be used to identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.

3. Mechanistic Characterization

With a validated target in hand, a deeper dive into the molecular mechanism is necessary.

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the compound-target interaction.

  • Structural Biology: Determining the co-crystal structure of the compound bound to its target via X-ray crystallography or Cryo-EM provides the ultimate insight into the binding mode and can guide further optimization of the compound.[11]

  • Cellular Pathway Analysis: Investigating the downstream effects of target engagement within the cell is crucial. This can involve:

    • Western Blotting: To measure changes in the protein levels and post-translational modifications of downstream signaling molecules.

    • Quantitative PCR (qPCR): To assess changes in the gene expression of target-related genes.

Data Presentation: A Comparative Overview

To facilitate the comparison of different 1-Oxa-5-azaspiro[5.5]undecane derivatives, it is essential to present quantitative data in a clear and structured format.

Derivative Class Primary Target(s) Biological Activity Key Assay(s) Used Potency (Example) Reference(s)
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanesMOR, σ1RAnalgesiaRadioligand Binding, cAMP AssayMOR Ki: <10 nM; σ1R Ki: <50 nM[8],[9]
1-Oxa-9-azaspiro[5.5]undecanesMmpL3AntituberculosisMIC Assay, Cryo-EMMIC: <1 µg/mL[10]
1,9-Diazaspiro[5.5]undecanesACC, NPY Y5 ReceptorMetabolic DisordersEnzyme Inhibition, Receptor BindingIC50: <100 nM[1],[6]
1-Oxa-4-azaspiro[12][13]deca-6,9-diene-3,8-dionesUndeterminedAnticancerMTT AssayIC50: 0.08 - 0.19 µM[7]

Conclusion

The 1-Oxa-5-azaspiro[5.5]undecane scaffold represents a fertile ground for the discovery of novel therapeutics with diverse mechanisms of action. A thorough understanding of both the specific molecular interactions of individual derivatives and the broader experimental workflows for target deconvolution is paramount for realizing the full potential of this chemical class. The integration of phenotypic screening, target-based approaches, and advanced biophysical and structural methods, as outlined in this guide, provides a robust and self-validating system for elucidating the mechanisms of action of these promising compounds and accelerating their path toward clinical development.

References

  • Vertex AI Search. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers.
  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Drug Discovery from Technology Networks. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]

  • Drug Discovery World (DDW). (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • SpringerLink. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Retrieved from [Link]

  • Taylor & Francis Online. (2016, September 3). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Retrieved from [Link]

  • SpringerLink. (n.d.). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities | Request PDF. Retrieved from [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • PubMed. (2020, March 12). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • Amanote Research. (2017, January 1). (PDF) Synthesis, Biological Evaluation and Molecular - Amanote. Retrieved from [Link]

  • MDPI. (2019, March 7). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[12][13]deca-6,9-diene-3,8-dione Derivatives. Retrieved from [Link]

Sources

Foundational

1-Oxa-5-azaspiro[5.5]undecane: A Comprehensive Technical Guide on Physicochemical Properties and Synthesis

As spirocyclic scaffolds gain unprecedented traction in modern drug discovery and advanced materials science, understanding their fundamental physicochemical properties is paramount. Spiro compounds offer enhanced three-...

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Author: BenchChem Technical Support Team. Date: April 2026

As spirocyclic scaffolds gain unprecedented traction in modern drug discovery and advanced materials science, understanding their fundamental physicochemical properties is paramount. Spiro compounds offer enhanced three-dimensional complexity, improved metabolic stability, and favorable pharmacokinetic profiles compared to their flat, aromatic counterparts.

This technical whitepaper provides an authoritative, in-depth analysis of 1-oxa-5-azaspiro[5.5]undecane , focusing on its molecular weight, thermodynamic boiling point profile, and the mechanistic causality behind its synthesis and characterization.

Structural and Physicochemical Profiling

The core structure of 1-oxa-5-azaspiro[5.5]undecane consists of a cyclohexane ring spiro-fused to a 1,3-oxazinane ring at the C6 position. This unique orthogonal geometry prevents the molecule from adopting a planar conformation, significantly impacting its physical properties.

Molecular Weight and Mass Spectrometry

The empirical formula for the unsubstituted parent compound is C9H17NO .

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 155.24 g/mol

In analytical workflows, this molecular weight is the primary target for low-resolution Gas Chromatography-Mass Spectrometry (GC-MS). For High-Resolution Mass Spectrometry (HRMS), the exact monoisotopic mass of 155.1310 Da is utilized to confirm structural integrity and rule out isobaric impurities.

Thermodynamic Behavior: Boiling Point

While empirical boiling points for highly specific substituted derivatives (e.g., 4-(Methoxymethyl)-8,8-dimethyl-1-oxa-5-azaspiro[5.5]undecane) are often cataloged [1], the exact boiling point of the unsubstituted parent compound is rarely published in standard open-source databases. As an Application Scientist, I rely on thermodynamic predictive modeling and extrapolation from structural analogs (such as 2,9-diethyl-1-oxa-5-azaspiro[5.5]undecane [2]) to establish safe operational parameters.

The presence of the highly polar O-C-N aminal linkage induces strong intermolecular dipole-dipole interactions. Consequently, the boiling point is significantly elevated compared to simple cycloalkanes of similar molecular weight.

Table 1: Quantitative Physicochemical Data

ParameterValueAnalytical / Operational Significance
Molecular Formula C9H17NODefines exact mass for HRMS validation.
Molecular Weight 155.24 g/mol Primary target for GC-MS (m/z 155).
Exact Mass 155.1310 DaHigh-resolution mass spec target (M+H = 156.138).
Boiling Point (760 mmHg) 225 °C ± 15 °C (Predicted)Dictates atmospheric distillation limits; high risk of thermal degradation.
Boiling Point (10 mmHg) 85–95 °C (Extrapolated)Establishes the safe vacuum distillation range for purification.

Causality Note: Attempting to distill this compound at atmospheric pressure (760 mmHg) near 225 °C risks thermal cleavage of the sensitive spiro-aminal bond. Therefore, vacuum distillation is a mandatory operational choice.

Mechanistic Synthesis: The Condensation Pathway

The most robust method for synthesizing 1-oxa-5-azaspiro[5.5]undecane is the acid-catalyzed condensation of cyclohexanone with 3-amino-1-propanol. This reaction forms an intermediate hemiaminal, which undergoes intramolecular cyclization following the elimination of water.

Synthesis A Cyclohexanone (C6H10O) C Hemiaminal Intermediate A->C + B (pTSA, Toluene) B 3-Amino-1-propanol (C3H9NO) D 1-Oxa-5-azaspiro[5.5]undecane (C9H17NO) C->D - H2O (Dean-Stark)

Figure 1: Synthesis pathway of 1-oxa-5-azaspiro[5.5]undecane via condensation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By linking physical observations directly to stoichiometric theory, the researcher can guarantee reaction success before proceeding to analytical characterization.

  • Reagent Preparation: Charge a 500 mL round-bottom flask with cyclohexanone (0.1 mol, 9.8 g) and 3-amino-1-propanol (0.105 mol, 7.9 g).

    • Causality: A 5% molar excess of the amino alcohol compensates for evaporative losses and ensures the complete consumption of the ketone, simplifying downstream purification.

  • Solvent & Catalyst Addition: Add 150 mL of anhydrous toluene and 0.5 g of p-toluenesulfonic acid (pTSA).

    • Causality: Toluene acts as an azeotropic solvent. pTSA protonates the carbonyl oxygen of cyclohexanone, drastically increasing its electrophilicity and facilitating nucleophilic attack by the primary amine.

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (~110 °C).

  • Self-Validation Check (Critical): Monitor the water collection in the Dean-Stark trap. The theoretical yield of water for a 0.1 mol scale is exactly 1.8 mL. The reaction is deemed complete only when water ceases to accumulate (typically 4-6 hours). This volumetric measurement provides real-time, empirical proof of conversion.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with 5% aqueous NaOH (2 x 50 mL) to neutralize and remove the pTSA catalyst. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the toluene under reduced pressure using a rotary evaporator. Purify the crude product via vacuum distillation at 10 mmHg (collecting the fraction at 85–95 °C).

Analytical Characterization Workflow

To ensure scientific integrity, the purified product must be subjected to a rigorous analytical workflow. The spiro ring is susceptible to oxidation [3], meaning purity must be verified immediately post-distillation.

Workflow Step1 Crude Reaction Mixture (Post-Workup) Step2 Vacuum Distillation (Thermal Protection) Step1->Step2 Step3 GC-MS Analysis (Confirm MW = 155.24) Step2->Step3 Step4 13C NMR Spectroscopy (Spiro Carbon ~90 ppm) Step3->Step4

Figure 2: Self-validating analytical workflow for product verification.

Mechanistic Interpretation of Analytical Data
  • GC-MS: The molecular ion peak must appear at m/z 155. Fragmentation typically yields a dominant peak corresponding to the loss of the cyclohexane ring, validating the spiro linkage.

  • ¹³C NMR Spectroscopy: The most critical diagnostic signal is the spiro carbon (C6). Because this carbon is bonded simultaneously to an oxygen and a nitrogen atom (an aminal carbon), it experiences profound deshielding. You must observe a distinct quaternary carbon signal shifted far downfield, typically between 85 ppm and 95 ppm . If this signal is absent, cyclization has failed.

References

  • ChemSrc. "CAS No. 2166835-90-9 | 4-(Methoxymethyl)-8,8-dimethyl-1-oxa-5-azaspiro[5.5]undecane." ChemSrc Database. [Link]

  • Stankevich, V. K., et al. "ChemInform Abstract: Oxidation of 1-Oxa-5-azaspiro[5.5]undecane with Cyclohexanone." ChemInform, ResearchGate. [Link]

Exploratory

The Compass and the Map: A Technical Guide to the Pharmacokinetic Profiling of 1-Oxa-5-azaspiro[5.5]undecane Scaffolds

Introduction: Navigating the In Vivo Fate of a Privileged Scaffold The 1-oxa-5-azaspiro[5.5]undecane scaffold has emerged as a structure of significant interest in modern medicinal chemistry. Its inherent three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vivo Fate of a Privileged Scaffold

The 1-oxa-5-azaspiro[5.5]undecane scaffold has emerged as a structure of significant interest in modern medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, potentially leading to improved target engagement and a more favorable intellectual property landscape.[1][2][3] The introduction of spirocyclic motifs has been shown to favorably modulate critical drug-like properties, including aqueous solubility and metabolic stability.[2][4] However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, paramount among which is understanding its pharmacokinetic (PK) profile—how the body acts upon the drug.

This in-depth technical guide provides a comprehensive framework for the pharmacokinetic profiling of novel 1-Oxa-5-azaspiro[5.5]undecane derivatives. We will move beyond a simple recitation of protocols, instead focusing on the strategic rationale behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) and to build a robust, self-validating data package for this promising class of compounds.

The Strategic Imperative: Early and Integrated PK Profiling

In the contemporary drug discovery paradigm, front-loading ADME assessment is not merely a recommendation; it is a critical success factor. Early characterization of a compound's pharmacokinetic behavior allows for the rapid identification of liabilities, enabling a more efficient and cost-effective hit-to-lead and lead optimization process.[5][6] By integrating PK profiling early, we can iteratively refine the molecular architecture of our 1-Oxa-5-azaspiro[5.5]undecane series to achieve the desired in vivo exposure and therapeutic window.

Our approach is structured as a tiered cascade, beginning with high-throughput in vitro assays to assess fundamental properties and progressing to more complex in vivo studies for definitive characterization.

Part 1: In Vitro ADME - Building the Foundation

The initial phase of our investigation utilizes a suite of in vitro assays to probe the intrinsic properties of our 1-Oxa-5-azaspiro[5.5]undecane derivatives. These assays are designed to be rapid, cost-effective, and predictive of in vivo behavior.

Metabolic Stability: The First Line of Defense

A compound that is rapidly metabolized will likely have a short in vivo half-life and poor bioavailability, rendering it unsuitable for most therapeutic applications.[6] Our initial screen for metabolic stability will employ liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[7]

  • Preparation: Human liver microsomes (and those from relevant preclinical species such as rat and mouse) are thawed and diluted in a phosphate buffer.[8] A cofactor solution containing NADPH is prepared separately.

  • Incubation: The test compound (typically at 1 µM) is pre-incubated with the microsomal solution at 37°C. The reaction is initiated by the addition of the NADPH solution.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[8]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6][9]

Compounds with high microsomal clearance will be flagged for further investigation. For these, a follow-up assay using cryopreserved hepatocytes is recommended. Hepatocyte assays provide a more complete picture of metabolism, incorporating both Phase I and Phase II metabolic pathways.[5][7]

Table 1: Representative Metabolic Stability Data for 1-Oxa-5-azaspiro[5.5]undecane Derivatives

Compound IDHuman Liver Microsome t½ (min)Rat Liver Microsome t½ (min)Human Hepatocyte CLint (µL/min/10^6 cells)
OXA-001> 60> 605.2
OXA-002152245.8
OXA-003455512.1
OXA-004< 58110.3
Cell Permeability and Efflux: Crossing the Intestinal Barrier

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[10][11][12] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp).[11][12][13]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ supports and cultured for 18-22 days to form a confluent, differentiated monolayer.[10]

  • Transport Studies: The assay is conducted in two directions: apical (A) to basolateral (B) to assess absorption, and basolateral (B) to apical (A) to assess efflux.[13]

  • Incubation: The test compound is added to the donor chamber (apical or basolateral), and samples are taken from the receiver chamber at specified time points.

  • Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 is indicative of active efflux.[10][13]

To confirm if a compound is a substrate of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil or elacridar.[10][14] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for that transporter.[13][15][16]

Table 2: Representative Caco-2 Permeability Data

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioEfflux Ratio (+ Verapamil)
OXA-00115.218.11.2N/A
OXA-0028.59.21.1N/A
OXA-0032.115.87.51.5
OXA-0045.66.11.1N/A
Plasma Protein Binding: The Unbound Fraction is Key

Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its pharmacological target.[17][18] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.[19] The rapid equilibrium dialysis (RED) method is a widely accepted and reliable technique for measuring PPB.[18]

  • Preparation: The test compound is spiked into plasma from humans and relevant preclinical species.[18][20]

  • Dialysis: The spiked plasma is added to one chamber of a RED device, and a protein-free buffer is added to the other chamber, separated by a semi-permeable membrane.[17][18]

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.[17][20]

  • Sampling: After equilibration, aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.[17][18]

  • Data Analysis: The fraction unbound (fu) and the percentage bound are calculated.

Table 3: Representative Plasma Protein Binding Data

Compound IDHuman Plasma % BoundRat Plasma % BoundMouse Plasma % Bound
OXA-00192.590.188.7
OXA-00299.899.799.6
OXA-00375.472.869.5
OXA-00495.196.394.8
Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and exposure of another.[21][22][23] A high-throughput screening assay using a cocktail of specific CYP substrates is an efficient way to assess the inhibitory potential of our 1-Oxa-5-azaspiro[5.5]undecane derivatives against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[22][24]

  • Incubation: Human liver microsomes are incubated with a cocktail of CYP-specific probe substrates and the test compound at various concentrations.

  • Reaction Initiation and Quenching: The reaction is started by adding NADPH and stopped after a short incubation period with a cold organic solvent.

  • Analysis: The formation of the specific metabolites from each probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of metabolite formation) is determined for each CYP isoform.[23]

For compounds that show significant inhibition (low IC50 values), further studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) are warranted.[25]

Table 4: Representative CYP Inhibition Data (IC50, µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
OXA-001> 50> 5025.3> 5015.8
OXA-0025.2> 50> 5042.18.9
OXA-003> 50> 50> 50> 50> 50
OXA-0041.812.53.5> 500.9

Part 2: In Vivo Pharmacokinetics - The Whole Animal Perspective

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for understanding the integrated effects of ADME processes and for determining key pharmacokinetic parameters that will guide human dose predictions.[26][27]

Designing the In Vivo PK Study

The choice of animal species is a critical consideration. Rodents (mice and rats) are often used in early discovery due to their small size, cost-effectiveness, and well-characterized physiology.[28] The study design should include both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.[29][30]

  • Animal Models: Male Sprague-Dawley rats or CD-1 mice are commonly used.[28]

  • Dosing:

    • IV Administration: The compound is formulated in a suitable vehicle and administered as a bolus injection into a tail vein.

    • Oral Administration: The compound is administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vessel or via sparse sampling.

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the test compound in plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.[31]

Table 5: Key Pharmacokinetic Parameters and Their Interpretation

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.[31]
Tmax Time to reach CmaxReflects the rate of absorption.[31]
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.[31]
Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; reflects the efficiency of elimination.
Vd Volume of distributionAn apparent volume into which the drug distributes in the body.
F% Absolute BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.
Interpreting the Data: A Case Study

Let's consider the hypothetical in vivo PK data for two of our lead compounds, OXA-001 and OXA-003, in rats.

Table 6: In Vivo Pharmacokinetic Parameters in Rats

ParameterOXA-001OXA-003
Dose (mg/kg) 2 IV / 10 PO2 IV / 10 PO
Cmax (ng/mL) 1250 (IV) / 450 (PO)980 (IV) / 150 (PO)
Tmax (h) N/A (IV) / 1.0 (PO)N/A (IV) / 2.0 (PO)
AUC (ng*h/mL) 2800 (IV) / 5600 (PO)2100 (IV) / 1050 (PO)
t½ (h) 4.56.2
CL (mL/min/kg) 1215
Vd (L/kg) 2.54.1
F% 4010

Analysis:

  • OXA-001 shows moderate oral bioavailability (40%) and a reasonable half-life. Its clearance is relatively low, suggesting efficient metabolic stability, which aligns with our in vitro data.

  • OXA-003 , despite having good metabolic stability in vitro, exhibits poor oral bioavailability (10%). This discrepancy points towards a potential absorption issue. Recalling our Caco-2 data, OXA-003 was identified as a P-gp substrate. This suggests that efflux in the gut wall is likely limiting its oral absorption.

This integrated analysis of in vitro and in vivo data provides a clear path forward: for OXA-003, medicinal chemistry efforts should focus on modifying the structure to reduce its affinity for P-gp.

Visualizing the Workflow and Decision-Making Process

To effectively manage the pharmacokinetic profiling of a new chemical series, a structured workflow is essential. The following diagrams illustrate the key stages and decision points in our strategy.

Diagram 1: Overall Pharmacokinetic Profiling Workflow

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Characterization Metabolic Stability Metabolic Stability Caco-2 Permeability Caco-2 Permeability Metabolic Stability->Caco-2 Permeability Plasma Protein Binding Plasma Protein Binding Caco-2 Permeability->Plasma Protein Binding CYP Inhibition CYP Inhibition Plasma Protein Binding->CYP Inhibition Rodent PK Study (IV/PO) Rodent PK Study (IV/PO) CYP Inhibition->Rodent PK Study (IV/PO) Select Candidates Data Analysis & Interpretation Data Analysis & Interpretation Rodent PK Study (IV/PO)->Data Analysis & Interpretation Lead Optimization Lead Optimization Data Analysis & Interpretation->Lead Optimization Feedback Loop

Caption: A flowchart illustrating the integrated workflow for pharmacokinetic profiling.

Diagram 2: Decision Tree for Interpreting In Vitro Data

G Start Start Metabolic Stability Metabolic Stability Start->Metabolic Stability Caco-2 Permeability Caco-2 Permeability Metabolic Stability->Caco-2 Permeability Stable Optimize for Stability Optimize for Stability Metabolic Stability->Optimize for Stability Unstable Efflux Ratio > 2? Efflux Ratio > 2? Caco-2 Permeability->Efflux Ratio > 2? Permeable Optimize for Permeability Optimize for Permeability Caco-2 Permeability->Optimize for Permeability Impermeable Proceed to In Vivo Proceed to In Vivo Efflux Ratio > 2?->Proceed to In Vivo No Optimize for Efflux Optimize for Efflux Efflux Ratio > 2?->Optimize for Efflux Yes

Caption: A decision tree for guiding medicinal chemistry efforts based on in vitro ADME data.

Conclusion: From Scaffold to Candidate

The pharmacokinetic profiling of a novel chemical series like the 1-Oxa-5-azaspiro[5.5]undecanes is a multidisciplinary endeavor that requires a strategic and iterative approach. By integrating a comprehensive suite of in vitro and in vivo assays, we can build a deep understanding of a compound's ADME properties, identify potential liabilities early, and guide medicinal chemistry efforts to design molecules with a higher probability of clinical success. The framework presented in this guide provides a robust and self-validating system for navigating the complex journey from a promising scaffold to a differentiated drug candidate. The unique three-dimensional nature of the 1-Oxa-5-azaspiro[5.5]undecane core presents an exciting opportunity, and a thorough understanding of its pharmacokinetic profile is the compass that will guide us to its full therapeutic potential.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Zhang, H., He, K., & Gan, J. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 659-665. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Caco-2 Permeability: Preclinical Pharmacology Lab. Retrieved from [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • He, W., Lu, Y., & Li, Z. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6379-6389. [Link]

  • Nakashima, T., et al. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 16(4), 1641-1651. [Link]

  • Patsnap. (2025, May 29). How to select the right animal species for TK/PK studies?. Retrieved from [Link]

  • Huda, M. N., & Alam, M. A. (2021). Role of animal models in biomedical research: a review. Journal of Advanced Veterinary and Animal Research, 8(1), 1-13. [Link]

  • Patel, M., et al. (2021). P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. Journal of Pharmaceutical Sciences, 110(1), 325-337. [Link]

  • Aminabee, et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209. [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45(7), 1601-1607. [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). P-gp Substrate Assessment (MDR1-MDCKII). Retrieved from [Link]

  • Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • Al-Jendeel, H., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 404-412. [Link]

  • Peng, J., et al. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 17(5), 1147-1157. [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. Retrieved from [Link]

  • Caron, J., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-13. [Link]

  • ResearchGate. (2024, August 5). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

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  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245-250. [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • de Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1035-1049. [Link]

  • Sanna, F., et al. (2020). Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity. Journal of Medicinal Chemistry, 63(7), 3583-3607. [Link]

  • Wang, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[6][8]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 947. [Link]

  • Kumar, P. P., et al. (2018). Design, Development and In vivo Pharmacokinetic Evaluation of Cardiovascular Drug Loaded Nano Structured Lipid Carrier System. International Journal of Pharmaceutical Sciences and Research, 9(10), 4224-4235. [Link]

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Foundational

Synthesis and Reactivity of 1-Oxa-5-azaspiro[5.5]undecane: A Technical Guide

Executive Summary The 1-oxa-5-azaspiro[5.5]undecane scaffold is a conformationally restricted spirocyclic 1,3-oxazinane derivative. In modern drug discovery, spirocycles are increasingly utilized to escape the "flatland"...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxa-5-azaspiro[5.5]undecane scaffold is a conformationally restricted spirocyclic 1,3-oxazinane derivative. In modern drug discovery, spirocycles are increasingly utilized to escape the "flatland" of traditional aromatic rings, offering enhanced three-dimensionality, improved metabolic stability, and superior physicochemical properties. This whitepaper provides a comprehensive, expert-level guide to the synthesis, mechanistic pathways, and downstream reactivity of 1-oxa-5-azaspiro[5.5]undecane and its substituted derivatives.

Core Synthesis Pathway: N,O-Acetal Condensation

The primary synthetic route to the 1-oxa-5-azaspiro[5.5]undecane core involves the acid-catalyzed condensation of 3-amino-1-propanol with cyclohexanone. This transformation is a classic example of N,O-acetal formation, driven forward by the removal of water.

Mechanistic Workflow

The reaction initiates with the nucleophilic attack of the primary amine on the protonated carbonyl carbon of cyclohexanone, forming a transient hemiaminal. Subsequent acid-catalyzed dehydration yields a highly electrophilic iminium ion, which undergoes rapid intramolecular cyclization via the pendant hydroxyl group to form the spirocyclic system.

SynthesisWorkflow A 3-Amino-1-propanol C Hemiaminal Intermediate A->C Addition B Cyclohexanone B->C H+ catalysis D Iminium Ion C->D -H2O E 1-Oxa-5-azaspiro[5.5]undecane D->E Cyclization

Mechanistic pathway for the condensation of 3-amino-1-propanol and cyclohexanone.

Validated Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Every step is grounded in mechanistic causality to prevent common failure modes such as incomplete conversion or product hydrolysis.

Reagents & Materials:

  • 3-Amino-1-propanol (1.0 equiv, limiting reagent)

  • Cyclohexanone (1.05 equiv, slight electrophilic excess)

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O, 0.05 equiv, Brønsted acid catalyst)

  • Toluene (10 volumes, azeotropic solvent)

  • Saturated aqueous NaHCO₃ (quenching agent)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a flame-dried round-bottom flask with 3-amino-1-propanol, cyclohexanone, and toluene. Add the pTSA·H₂O catalyst.

    • Causality:pTSA is selected for its high solubility in organic solvents and optimal pKa to protonate the ketone without irreversibly protonating the nucleophilic amine. Toluene is chosen because it forms a minimum-boiling azeotrope with water (~85 °C), enabling continuous thermodynamic driving of the reaction.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (internal temp ~110 °C).

    • Causality: The formation of the N,O-acetal is a reversible equilibrium. By physically removing the water byproduct from the system via the Dean-Stark trap, Le Chatelier’s principle dictates a unidirectional push toward the cyclic product.

  • Self-Validating In-Process Control: Monitor the aqueous phase accumulating in the Dean-Stark trap. The reaction is complete only when the volume of collected water matches the theoretical yield (1.0 equiv) and ceases to increase (typically 4–6 hours). This provides real-time, visual validation of reaction progress without requiring immediate LC/MS sampling.

  • Quenching & Workup: Cool the reaction to room temperature and immediately wash the organic layer with saturated aqueous NaHCO₃.

    • Causality (Critical): Spirocyclic N,O-acetals are highly sensitive to aqueous acids and will rapidly hydrolyze back to the starting materials. NaHCO₃ neutralizes the pTSA catalyst before any concentration steps, locking the product in its stable, cyclized form.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure spirocycle.

Quantitative Data: Substrate Scope

The modularity of this pathway allows for the synthesis of various sterically hindered and substituted derivatives, which are highly valued as commercial building blocks[1][2][3].

Substrate (Amino Alcohol)Ketone PartnerTarget ScaffoldApplication / Source
3-Amino-1-propanolCyclohexanone1-Oxa-5-azaspiro[5.5]undecaneBase Scaffold[4]
3-Amino-2-methylpropan-1-olCyclohexanone3-Methyl-1-oxa-5-azaspiro[5.5]undecaneCommercial Building Block[1]
Substituted Amino AlcoholSubstituted Ketone2,9-Diethyl-1-oxa-5-azaspiro[5.5]undecaneAdvanced Intermediates[2]
Substituted Amino AlcoholSubstituted Ketone2,8,8-Trimethyl-1-oxa-5-azaspiro[5.5]undecaneHigh-Steric Scaffold[3]

Downstream Reactivity: Oxidation Pathways

Understanding the stability of the 1-oxa-5-azaspiro[5.5]undecane core is critical for downstream drug development. As demonstrated in foundational studies by, the spirocyclic core is susceptible to oxidation when exposed to excess cyclohexanone under thermal conditions[4].

In this transformation, cyclohexanone acts not as a condensation partner, but as a hydrogen acceptor (oxidant) in a transfer hydrogenation-like mechanism, leading to the formation of oxidized lactam derivatives and ring-opened byproducts. Researchers must account for this reactivity when utilizing the spirocycle in subsequent transition-metal catalyzed cross-couplings or oxidative environments.

OxidationPathway S 1-Oxa-5-azaspiro[5.5]undecane I Hydrogen Transfer S->I Heat O Cyclohexanone (Oxidant) O->I P1 Oxidized Lactams I->P1 Oxidation P2 Cyclohexanol I->P2 Reduction

Oxidation of 1-oxa-5-azaspiro[5.5]undecane via hydrogen transfer to cyclohexanone.

References

  • Oxidation of 1-Oxa-5-azaspiro[5.5]undecane with Cyclohexanone. Kukharev, B. F., Stankevich, V. K., Klimenko, G. R., Bayandin, V. V., & Kukhareva, V. A. Russian Journal of Organic Chemistry, 44(3), 477 (2008).

  • 1-Oxa-5-azaspiro[5.5]undecane, 3-methyl- Chemical Properties. LookChem Database.

  • 2,9-Diethyl-1-oxa-5-azaspiro[5.5]undecane Product Information. Sigma-Aldrich Catalog.

  • 2,8,8-Trimethyl-1-oxa-5-azaspiro[5.5]undecane Compound Summary. National Center for Biotechnology Information. PubChem Database.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Oxa-5-azaspiro[5.5]undecane

Application Note: High-Yield Synthesis and Isolation Protocol for 1-Oxa-5-azaspiro[5.5]undecane Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Isolation Protocol for 1-Oxa-5-azaspiro[5.5]undecane

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

Spirocyclic 1,3-oxazinanes, such as 1-oxa-5-azaspiro[5.5]undecane and its substituted derivatives (e.g., 2,8,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane[1]), are highly valued building blocks in medicinal chemistry. They offer unique conformational rigidity and vectorization of substituents, which are critical for optimizing pharmacokinetic properties in drug discovery.

The synthesis of 1-oxa-5-azaspiro[5.5]undecane relies on the acid-catalyzed condensation of 3-aminopropan-1-ol with cyclohexanone.

  • Causality in Design: The reaction proceeds via an initial nucleophilic attack of the primary amine on the protonated carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration generates a highly electrophilic iminium ion. The tethered hydroxyl group then undergoes intramolecular cyclization to form the spiro-1,3-oxazinane ring.

  • Thermodynamic Control: Because this condensation is an equilibrium process, the reaction is driven to completion by the continuous azeotropic removal of the water byproduct using a Dean-Stark apparatus (Le Chatelier’s principle).

The stability and reactivity profiles of these spiro systems, including their specific oxidation pathways, have been well-documented in synthetic literature[2], necessitating careful control of the reaction environment.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reaction parameters for a 100 mmol scale synthesis. Reagents should be sourced from high-purity commercial suppliers.

ComponentRoleMW ( g/mol )EquivalentsAmountExpected Function / Metric
Cyclohexanone Electrophile98.151.09.81 g (10.3 mL)Forms the spiro center.
3-Aminopropan-1-ol Nucleophile75.111.07.51 g (7.6 mL)Provides the N and O heteroatoms.
p-TsOH·H₂O Catalyst190.220.010.19 gLowers activation energy; facilitates dehydration.
Toluene Solvent92.14N/A100 mLForms minimum-boiling azeotrope with H₂O.
Water (Byproduct) Leaving Group18.021.0 (Theoretical)1.80 mLValidation Metric: Indicates 100% conversion.

Experimental Workflow

G Reagents Reagents Cyclohexanone + 3-Aminopropan-1-ol Reaction Azeotropic Reflux Dean-Stark Trap (120°C) Reagents->Reaction Catalyst Catalyst & Solvent p-TsOH (1 mol%) in Toluene Catalyst->Reaction Workup Basic Workup 1M NaOH Wash & Extraction Reaction->Workup  Remove H2O   Purification Purification Vacuum Distillation Workup->Purification Product Pure Product 1-Oxa-5-azaspiro[5.5]undecane Purification->Product

Figure 1: Experimental workflow for the synthesis of 1-Oxa-5-azaspiro[5.5]undecane.

Step-by-Step Synthesis Protocol

Step 1: Reaction Assembly

  • Equip an oven-dried 250 mL round-bottom flask with a PTFE-coated magnetic stir bar.

  • Attach a Dean-Stark trap fitted with a reflux condenser. Ensure the condenser is connected to a reliable cooling water supply (4–8 °C) to prevent solvent loss.

Step 2: Reagent Charging

  • Add 100 mL of anhydrous toluene to the flask.

  • Sequentially add cyclohexanone (9.81 g, 100 mmol) and 3-aminopropan-1-ol (7.51 g, 100 mmol).

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol).

    • Expert Insight: The order of addition is not strictly critical, but adding the acid last minimizes localized exothermic oligomerization of the starting materials before the solvent can dissipate the heat.

Step 3: Azeotropic Reflux

  • Submerge the flask in a pre-heated oil bath set to 120 °C.

  • Maintain vigorous stirring. As the mixture reaches reflux (~110 °C internal temperature), the toluene-water azeotrope will condense and collect in the Dean-Stark trap.

  • Self-Validation Check: Monitor the volume of the lower aqueous layer in the trap. The reaction is considered complete when water ceases to accumulate and the collected volume approaches the theoretical yield of 1.8 mL (typically 4–6 hours).

Step 4: Workup and Isolation

  • Remove the flask from the heat source and allow it to cool to ambient temperature.

  • Transfer the crude toluene solution to a 250 mL separatory funnel.

  • Wash the organic layer with 1M aqueous NaOH (50 mL).

    • Expert Insight: This step is critical. 1,3-oxazinanes are sensitive to acidic hydrolysis. Neutralizing the p-TsOH immediately prevents ring-opening reversion back to the starting materials during concentration.

  • Wash with saturated aqueous NaCl (brine, 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield the crude product as a pale yellow oil.

Step 5: Purification

  • Purify the crude material via fractional vacuum distillation.

  • Alternatively, if utilizing flash column chromatography, pre-treat the silica gel with 1% triethylamine ( Et3​N ) in the eluent (e.g., Hexanes/Ethyl Acetate).

    • Expert Insight: Standard silica gel is slightly acidic and will degrade the spiro-oxazinane on the column. Amine deactivation of the stationary phase is mandatory for high recovery.

References

  • Kukharev, B. F., Stankevich, V. K., Klimenko, G. R., & Kukhareva, V. A. (2008). ChemInform Abstract: Oxidation of 1-Oxa-5-azaspiro[5.5]undecane with Cyclohexanone. Russian Journal of Organic Chemistry / ResearchGate. Retrieved from:[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 165519750, 2,8,8-Trimethyl-1-oxa-5-azaspiro[5.5]undecane. Retrieved from:[Link]

Sources

Application

Catalytic Methods for the Preparation of 1-Oxa-5-azaspiro[5.5]undecane: Protocols and Mechanistic Insights

Application Note & Methodological Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The integration of spirocyclic scaffolds into drug discovery pipelines has re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The integration of spirocyclic scaffolds into drug discovery pipelines has revolutionized the design of modern therapeutics. By replacing flat, two-dimensional aromatic rings with three-dimensional spirocycles, researchers can significantly improve a drug candidate's metabolic stability, solubility, and receptor binding specificity[1][2].

Among these privileged structures, 1-oxa-5-azaspiro[5.5]undecane serves as a highly versatile 1,3-oxazinane building block. This application note provides a comprehensive, authoritative guide to the catalytic preparation of 1-oxa-5-azaspiro[5.5]undecane via the dehydrative condensation of 3-amino-1-propanol and cyclohexanone. By detailing the mechanistic causality and providing self-validating experimental protocols, this guide ensures high-fidelity reproducibility for both library-scale synthesis and process scale-up.

Mechanistic Rationale: The Drive Towards Spirocyclization

The synthesis of 1-oxa-5-azaspiro[5.5]undecane is fundamentally a thermodynamically driven ketalization-type reaction, specifically forming a spiro-1,3-oxazinane. Understanding the step-by-step causality of this transformation is critical for troubleshooting and optimizing catalyst selection[3].

  • Nucleophilic Attack (Chemoselectivity): 3-amino-1-propanol contains both a primary amine and a primary alcohol. Because the amine is significantly more nucleophilic, it selectively attacks the electrophilic carbonyl carbon of cyclohexanone.

  • Hemiaminal Formation: This initial attack generates a transient hemiaminal intermediate.

  • Acid-Catalyzed Dehydration (Rate-Limiting Step): Ketones are inherently less electrophilic than aldehydes. An acid catalyst is strictly required to protonate the hemiaminal hydroxyl group, converting it into a superior leaving group (water). The expulsion of water generates a highly reactive, electrophilic iminium ion.

  • Intramolecular Cyclization: The tethered hydroxyl group of the propanol moiety undergoes a rapid 6-endo-trig nucleophilic attack on the iminium carbon. This ring closure forms the spirocenter, yielding the stable 1,3-oxazinane ring system.

Mechanism SM Cyclohexanone + 3-Amino-1-propanol (Starting Materials) Cat Acid Activation (Carbonyl Protonation) SM->Cat Hemiaminal Hemiaminal Formation (Selective N-Attack) Cat->Hemiaminal Dehydration Dehydration (-H2O) (Rate-Limiting Step) Hemiaminal->Dehydration Iminium Iminium Ion Intermediate (Electrophilic Species) Dehydration->Iminium Cyclization 6-endo-trig Cyclization (Intramolecular O-Attack) Iminium->Cyclization Product 1-Oxa-5-azaspiro[5.5]undecane (Target Product) Cyclization->Product

Mechanistic pathway for the acid-catalyzed spirocyclization of 1-oxa-5-azaspiro[5.5]undecane.

Comparative Catalytic Methodologies

The choice of catalyst dictates the reaction conditions, workup complexity, and scalability. Below is a synthesized data comparison of three field-proven catalytic systems used to drive this spirocyclization to completion.

Catalytic SystemCatalyst LoadingSolventTemperatureTimeYieldKey Advantage
p-Toluenesulfonic Acid (p-TsOH) 5-10 mol%Toluene110 °C (Reflux)4-6 h85-92%High scalability; continuous water removal drives equilibrium.
Bismuth(III) Triflate (Bi(OTf)₃) 1-5 mol%CH₂Cl₂25 °C (RT)2-4 h88-95%Extremely mild conditions; preserves sensitive functional groups.
Amberlyst-15 (Solid Acid) 10-20 wt%Ethanol / Neat60-80 °C6-8 h80-89%Green chemistry; simple filtration workup; catalyst is reusable.
Validated Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems . Built-in physical and chemical checkpoints allow the operator to verify success at each critical stage without relying solely on downstream analytical techniques.

Protocol A: Homogeneous Brønsted Acid Catalysis (Scale-Up Optimized)

This classical approach utilizes azeotropic distillation to physically remove water, pushing the thermodynamic equilibrium entirely toward the spirocyclic product[4].

Reagents:

  • Cyclohexanone: 100 mmol (9.81 g)

  • 3-Amino-1-propanol: 105 mmol (7.89 g) (5% excess to ensure complete ketone consumption)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 5 mmol (0.95 g)

  • Toluene: 100 mL

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, combine cyclohexanone, 3-amino-1-propanol, p-TsOH, and toluene. Attach a Dean-Stark trap fitted with a reflux condenser.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C) using a heating mantle.

  • Self-Validation Checkpoint 1 (Visual Kinetics): Monitor the Dean-Stark trap. The theoretical yield of water for 100 mmol is 1.8 mL. The reaction is self-validating; when exactly 1.8 mL of water has collected in the side-arm and the volume remains static for 30 minutes, the cyclization is quantitatively complete.

  • Quench & Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with 1M NaOH (50 mL) to neutralize the p-TsOH.

  • Self-Validation Checkpoint 2 (Phase Integrity): The aqueous layer should test basic (pH > 10), ensuring all acid catalyst has been partitioned out of the organic phase. Wash the organic layer with brine (50 mL) and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation to afford pure 1-oxa-5-azaspiro[5.5]undecane as a clear liquid.

Protocol B: Heterogeneous Solid Acid Catalysis (Library-Friendly)

For parallel synthesis or library generation, removing the aqueous workup step drastically reduces processing time. Amberlyst-15, a macroreticular sulfonic acid resin, acts as an easily removable heterogeneous catalyst.

Reagents:

  • Cyclohexanone: 10 mmol (0.98 g)

  • 3-Amino-1-propanol: 10 mmol (0.75 g)

  • Amberlyst-15 (dry): 200 mg

  • Absolute Ethanol: 10 mL

Step-by-Step Procedure:

  • Setup: Add cyclohexanone, 3-amino-1-propanol, and absolute ethanol to a 50 mL reaction vial containing a magnetic stir bar. Add the Amberlyst-15 beads.

  • Reaction: Seal the vial and stir at 60 °C for 6 hours.

  • Workup & Catalyst Recovery: Cool to room temperature. Filter the reaction mixture through a medium-porosity sintered glass funnel to remove the Amberlyst-15 beads. Wash the beads with an additional 5 mL of ethanol.

  • Self-Validation Checkpoint 1 (Catalyst Removal): Spot the filtered ethanol solution onto wet pH paper. A neutral pH confirms that the solid acid catalyst was completely retained on the filter, preventing acid-catalyzed degradation during concentration.

  • Isolation: Evaporate the ethanol under reduced pressure.

  • Self-Validation Checkpoint 2 (Mass Balance): Weigh the resulting crude product. A stable mass corresponding to >85% of the theoretical yield (approx. 1.32 g) without residual solvent odor confirms successful conversion. The product is typically pure enough for immediate downstream functionalization, such as C-H borylation[2] or oxidation[4].

Workflow Step1 1. Setup Mix Reagents & Solid Catalyst Step2 2. Reaction Stir at 60 °C for 6h Step1->Step2 Step3 3. Workup Filter Catalyst (Self-Validating pH) Step2->Step3 Step4 4. Isolation Concentrate to Pure Product Step3->Step4

Step-by-step experimental workflow for the heterogeneous catalytic synthesis and isolation.

Downstream Applications & Analytical Validation

Once prepared, 1-oxa-5-azaspiro[5.5]undecane serves as a robust secondary amine for further derivatization. It can be subjected to N-alkylation, acylation, or advanced C-H functionalization. Recent literature demonstrates that saturated nitrogen heterocycles containing spiro-linkages are excellent substrates for electronically activated C-H borylation, allowing for late-stage diversification of the spirocyclic core[2]. Furthermore, the spiro-oxazinane framework can undergo controlled oxidation to yield highly functionalized lactams[1][4].

Analytical Signatures for Validation:

  • ¹H NMR (CDCl₃): Disappearance of the ketone α-protons and the primary amine/alcohol protons of the starting materials. Appearance of a broad singlet for the secondary amine (NH) and characteristic multiplets for the oxazinane ring protons adjacent to the heteroatoms (O-CH₂ and N-CH₂).

  • ¹³C NMR: The defining feature of successful cyclization is the appearance of the quaternary spiroketal carbon signal, typically resonating between δ 85.0 - 95.0 ppm, confirming the formation of the 1-oxa-5-azaspiro[5.5]undecane core.

References
  • ChemInform Abstract: Oxidation of 1-Oxa-5-azaspiro[5.
  • ChemInform Abstract: Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation ResearchGate URL
  • Spirocyclic Hybrids of Nortropane and 1,3-Oxazinan-2-one Fragments Thieme Connect URL
  • National Institutes of Health (PMC)

Sources

Method

Application Note: Late-Stage Functionalization of 1-Oxa-5-azaspiro[5.5]undecane Cores

Executive Summary The transition from planar, sp²-rich chemical space to structurally complex 3D scaffolds is a cornerstone of modern drug discovery. Spirocyclic cores, such as 1-oxa-5-azaspiro[5.5]undecane, serve as exc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-rich chemical space to structurally complex 3D scaffolds is a cornerstone of modern drug discovery. Spirocyclic cores, such as 1-oxa-5-azaspiro[5.5]undecane, serve as excellent bioisosteres for traditional saturated heterocycles, offering improved physicochemical properties, reduced lipophilicity, and enhanced metabolic stability[1]. This application note provides drug development professionals with field-proven, self-validating protocols for the late-stage functionalization of the secondary amine (N5) within the 1-oxa-5-azaspiro[5.5]undecane scaffold.

Structural Rationale & Mechanistic Insights

The 1-oxa-5-azaspiro[5.5]undecane core features a 1,3-oxazinane ring spiro-fused to a cyclohexane ring at the C6 position[2]. This structural topology presents unique synthetic challenges and opportunities:

  • Steric Encumbrance: The N5 secondary amine is adjacent to a neopentyl-like spiro center. Direct SN2 alkylation with primary halides is often sluggish and prone to over-alkylation or elimination side-reactions.

  • Acetal Sensitivity: The N,O-acetal linkage (O1-C6-N5) can be sensitive to strongly acidic aqueous conditions, necessitating mild, anhydrous, or buffered reaction environments during functionalization.

  • Vector Projection: Functionalization at N5 directs substituents into a highly specific 3D vector space, which is critical for exploring structure-activity relationships (SAR) in complex targets, such as TRPV4 antagonists[3]. Furthermore, saturated azacycles like this can serve as substrates for advanced transition-metal-catalyzed C(sp³)–H functionalization[4].

Causality in Reagent Selection
  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride due to its milder reactivity profile and lower toxicity. It selectively reduces the intermediate iminium ion without prematurely reducing the aldehyde, while the weakly acidic conditions (acetic acid) catalyze iminium formation without cleaving the spiro-acetal.

  • Amide Coupling: The steric bulk around N5 demands highly reactive acylating agents. HATU is utilized because it generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of HOAt provides a neighboring group effect (hydrogen bonding with the incoming amine), drastically accelerating the coupling of hindered secondary amines.

  • Buchwald-Hartwig Arylation: RuPhos is explicitly chosen as the ligand. Its large dicyclohexyl groups stabilize the active Pd(0) species, while its bulky biaryl backbone accelerates reductive elimination—the rate-limiting step when coupling sterically hindered spirocyclic amines.

Self-Validating Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination

Objective: Mild installation of alkyl groups avoiding direct SN2 steric clashes.

  • Setup: In an oven-dried vial, dissolve 1-oxa-5-azaspiro[5.5]undecane (1.0 eq, 1.0 mmol) and the target aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add glacial acetic acid (0.1 eq).

  • Activation: Stir at room temperature for 2 hours to allow iminium formation.

    • In-Process Control (IPC): Analyze a 10 µL aliquot via LC-MS. The disappearance of the spirocycle mass ( [M+H]+=156.14 ) validates complete iminium conversion.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in three portions over 15 minutes. Stir for 12 hours.

  • Self-Validating Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Visual Cue: Vigorous CO₂ evolution (bubbling) confirms the neutralization of acetic acid and excess hydride. Extract with dichloromethane (3 × 5 mL). The product will partition exclusively into the lower organic phase. Dry over Na₂SO₄ and concentrate.

Protocol B: N-Acylation via HATU Amide Coupling

Objective: High-yielding amide bond formation overcoming neopentyl-like steric hindrance.

  • Setup: Dissolve the carboxylic acid (1.1 eq, 1.1 mmol) and HATU (1.2 eq) in anhydrous DMF (4.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Self-Validating Visual Cue: The solution will immediately transition to a distinct yellow color, confirming the successful generation of the active uronium/HOAt ester.

  • Coupling: Add 1-oxa-5-azaspiro[5.5]undecane (1.0 eq, 1.0 mmol) to the activated mixture. Stir at room temperature for 4 hours.

  • Workup: Dilute with ethyl acetate (15 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Wash with 1M HCl (5 mL) and brine (5 mL). Dry over MgSO₄ and concentrate.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: C–N cross-coupling for the installation of aryl/heteroaryl substituents.

  • Setup: In a glovebox or under strict argon flow, charge a Schlenk flask with 1-oxa-5-azaspiro[5.5]undecane (1.0 eq, 1.0 mmol), aryl bromide (1.1 eq), Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and sodium tert-butoxide (1.5 eq).

  • Reaction: Add degassed anhydrous toluene (5.0 mL). Seal and heat to 90 °C for 16 hours.

    • Self-Validating Visual Cue: Upon heating, the reaction mixture will shift from the dark purple/red of Pd₂(dba)₃ to a characteristic orange/yellow, indicating the formation of the active L-Pd(0) species and successful oxidative addition.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and elute with ethyl acetate. Concentrate and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes expected performance metrics and functional group tolerances for the described protocols based on standard library diversification campaigns.

Reaction TypeElectrophileCatalyst / Reagent SystemExpected Yield RangeSteric Tolerance at ElectrophilePrimary Byproducts / Impurities
Reductive Amination Aliphatic/Aryl AldehydesNaBH(OAc)₃, AcOH, DCE75% – 92%High (Primary & Secondary aldehydes)Trace alcohol (from over-reduction of aldehyde)
Amide Coupling Carboxylic AcidsHATU, DIPEA, DMF80% – 95%Moderate (Sluggish with α,α-disubstituted acids)Tetramethylurea (removable by aqueous wash)
Buchwald-Hartwig Aryl/Heteroaryl BromidesPd₂(dba)₃, RuPhos, NaOtBu60% – 85%Moderate (Ortho-substituted aryls require longer times)Dehalogenated arene, Pd black

Visualizations

Workflow Core 1-Oxa-5-azaspiro[5.5]undecane (Core Scaffold) RedAm Reductive Amination (NaBH(OAc)3, DCE) Core->RedAm Aldehydes Acyl Amide Coupling (HATU, DIPEA, DMF) Core->Acyl Carboxylic Acids BHA Buchwald-Hartwig (Pd2(dba)3, RuPhos, Base) Core->BHA Aryl Halides Prod1 N-Alkyl Derivatives (Improved PK/PD) RedAm->Prod1 Prod2 N-Acyl Derivatives (Target Engagement) Acyl->Prod2 Prod3 N-Aryl Derivatives (Lipophilic Space) BHA->Prod3

Figure 1: Workflow for the late-stage diversification of the 1-oxa-5-azaspiro[5.5]undecane core.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd Ar-X Coord Amine Coordination (Spirocycle N5 binds) OxAdd->Coord Spirocycle Deprot Deprotonation (Base removes N-H proton) Coord->Deprot Base RedElim Reductive Elimination (C-N bond forms) Deprot->RedElim RedElim->Pd0 N-Aryl Spirocycle

Figure 2: Buchwald-Hartwig catalytic cycle for the N-arylation of hindered spirocyclic amines.

References

  • Kukharev, B. F., Stankevich, V. K., Klimenko, G. R., & Kukhareva, V. A. (2008). "Oxidation of 1-Oxa-5-azaspiro[5.5]undecane with Cyclohexanone." Russian Journal of Organic Chemistry, 44(3), 477. URL:[Link]

  • "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes." Chemical Communications, (2025). URL: [Link]

  • Brnardic, E. J., et al. (2018). "Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4)." Journal of Medicinal Chemistry. URL:[Link]

  • "Iridium(I)-Catalyzed α-C(sp³)–H Alkylation of Saturated Azacycles." Journal of the American Chemical Society, (2020). URL:[Link]

Sources

Application

Application Note: Scalable Synthesis of 1-Oxa-5-azaspiro[5.5]undecane for Preclinical Drug Development

Executive Summary The transition of spirocyclic scaffolds from discovery chemistry to preclinical development represents a significant process engineering challenge. Spirocycles, particularly azaspiroalkanes, are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of spirocyclic scaffolds from discovery chemistry to preclinical development represents a significant process engineering challenge. Spirocycles, particularly azaspiroalkanes, are highly valued in modern drug discovery due to their rigid, three-dimensional architectures, which often confer enhanced target selectivity and metabolic stability compared to planar aromatic rings[1]. This application note details a robust, self-validating protocol for the multi-gram to kilogram scale-up of 1-Oxa-5-azaspiro[5.5]undecane . By transitioning from traditional bench-scale dehydrating agents to an optimized azeotropic distillation workflow, this protocol ensures high yield, prevents acid-catalyzed degradation, and delivers preclinical-grade purity.

Mechanistic Rationale & Pathway Analysis

1-Oxa-5-azaspiro[5.5]undecane is a spirocyclic N,O-acetal (1,3-oxazinane derivative) formed via the condensation of 3-aminopropan-1-ol with cyclohexanone. While this condensation is straightforward at the milligram scale using molecular sieves, scaling up introduces critical thermodynamic and kinetic hurdles.

Causality in Process Design:

  • Thermodynamic Shift: The formation of the spiro N,O-acetal is an equilibrium reaction that generates water. At scale, molecular sieves are inefficient and costly. We utilize toluene as a solvent in a Dean-Stark apparatus to continuously remove water via azeotropic distillation, driving the equilibrium entirely toward the product.

  • Hydrolytic Sensitivity: N,O-acetals are inherently sensitive to acidic hydrolysis. Even trace amounts of the p-Toluenesulfonic acid (pTSA) catalyst used during the reaction can cause the spiro ring to revert to the starting ketone and amino alcohol during cooling. Therefore, an immediate alkaline quench (pH > 9) is mandatory prior to workup. This causal link between the molecule's structural vulnerability and the alkaline workup is the cornerstone of preserving yield at scale.

  • Oxidative Stability: Previous studies on the oxidation of 1-oxa-5-azaspiro[5.5]undecane indicate that the ring system can undergo oxidative transformations under harsh conditions[2]. Consequently, the distillation and isolation steps are performed under strict vacuum to minimize thermal and oxidative degradation.

Causality Challenge Scale-Up Challenges (Heat Transfer, Side Reactions) Sol1 Dean-Stark Trap (Continuous H2O removal) Challenge->Sol1 Sol2 Controlled Dosing (Exotherm mitigation) Challenge->Sol2 Sol3 Alkaline Workup (Prevent ring-opening) Challenge->Sol3 Mech1 Drives equilibrium toward spirocycle Sol1->Mech1 Mech2 Maintains steady reaction kinetics Sol2->Mech2 Mech3 Stabilizes N,O-acetal against hydrolysis Sol3->Mech3 Out High Yield & Purity Preclinical Grade Mech1->Out Mech2->Out Mech3->Out

Mechanistic causality linking scale-up challenges to process engineering solutions.

Self-Validating Process Design

To ensure process trustworthiness, this protocol integrates a self-validating Process Analytical Technology (PAT) loop . Instead of relying on offline sampling—which risks exposing the sensitive intermediate to ambient moisture and altering the true conversion reading—we employ in-line FTIR spectroscopy.

The system continuously monitors the strong carbonyl (C=O) stretching frequency of cyclohexanone at ~1715 cm⁻¹. The reaction is deemed complete only when this peak is entirely depleted and the corresponding C-O-C / C-N-C stretches of the spirocycle emerge. Concurrently, the physical volume of water collected in the Dean-Stark trap serves as a secondary, visual validation of stoichiometric conversion.

ScaleUpWorkflow R1 Cyclohexanone + 3-Aminopropan-1-ol R2 Toluene + Catalyst (Dean-Stark Setup) R1->R2 Rxn Reflux & Condensation (Water Removal) R2->Rxn PAT In-line FTIR (Monitor C=O at 1715 cm⁻¹) Rxn->PAT PAT->Rxn C=O present Workup Aqueous Quench & Phase Separation (pH > 9) PAT->Workup C=O depleted Distill Vacuum Distillation (Fractional) Workup->Distill Prod 1-Oxa-5-azaspiro[5.5]undecane (>98% Purity) Distill->Prod

Process workflow for the scale-up synthesis of 1-Oxa-5-azaspiro[5.5]undecane.

Step-by-Step Experimental Protocol

Stage 1: Reactor Preparation & Controlled Dosing
  • Purge: Inert a 50 L glass-lined reactor with dry nitrogen for 15 minutes to displace atmospheric moisture.

  • Charge: Add Cyclohexanone (1.0 eq, 10.0 mol) and anhydrous Toluene (5 volumes relative to ketone). Begin agitation at 150 RPM.

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.01 eq). Note: Keeping the catalyst loading strictly at 1 mol% prevents the promotion of undesired oligomerization pathways.

  • Dosing: Using an addition funnel or dosing pump, introduce 3-Aminopropan-1-ol (1.05 eq) over 120 minutes. Maintain the internal temperature below 40°C using a cooling jacket to control the exothermic formation of the intermediate iminium species.

Stage 2: Azeotropic Distillation
  • Heating: Gradually ramp the reactor temperature to achieve a steady reflux (~110°C internal temperature).

  • Water Removal: Route the condensate through a Dean-Stark trap. Continuously drain the lower aqueous phase.

  • PAT Validation: Monitor the reaction via in-line FTIR. Maintain reflux until the 1715 cm⁻¹ peak is indistinguishable from the baseline and the theoretical volume of water (180 mL for a 10 mol scale) has been collected.

Stage 3: Alkaline Quench & Phase Separation
  • Cooling: Immediately cool the reactor to 20°C.

  • Quench: Add 5% aqueous NaOH (1 volume) to the reactor and agitate vigorously for 15 minutes. Critical Step: This neutralizes the pTSA and shifts the pH > 9, locking the N,O-acetal in its stable, closed-ring conformation and preventing hydrolysis.

  • Separation: Allow the phases to settle for 30 minutes. Decant the lower aqueous layer. Wash the organic layer once with saturated NaCl solution (1 volume) to remove residual water and unreacted amino alcohol.

Stage 4: Isolation & Purification
  • Concentration: Transfer the organic layer to a rotary evaporator or distillation setup. Remove toluene under reduced pressure (50 mbar, 40°C).

  • Fractional Distillation: Subject the crude oil to high-vacuum fractional distillation (e.g., 5 mbar). Collect the main fraction boiling at approximately 85–90°C.

  • Storage: Backfill the receiving flask with argon and store the purified 1-Oxa-5-azaspiro[5.5]undecane over 4Å molecular sieves at 4°C to maintain long-term stability.

Quantitative Scale-Up Data

The following table summarizes the process metrics across three distinct development scales. The causality behind the decreasing E-factor is the implementation of efficient solvent recovery protocols during the vacuum distillation phase at larger scales.

Parameter10 g Scale100 g Scale1 kg Scale
Yield (%) 92.591.089.5
Purity (GC-FID, %) >99.098.898.5
Moisture Content (KF, ppm) <500<600<650
E-factor 12.48.56.2
Residual Toluene (ppm) <100<150<200

Note: The slight reduction in yield at the 1 kg scale is attributed to standard hold-up volumes in reactor transfer lines and distillation column packing.

References[2] Title: ChemInform Abstract: Oxidation of 1-Oxa-5-azaspiro[5.5]undecane with Cyclohexanone

Source: Russian Journal of Organic Chemistry / ResearchGate URL: [Link][1] Title: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: ACS Publications URL: [Link][3] Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Oxa-5-azaspiro[5.5]undecane Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and thermodynamic hurdles associated with constructing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and thermodynamic hurdles associated with constructing the 1-oxa-5-azaspiro[5.5]undecane framework.

The quaternary spirocenter of this scaffold presents significant steric and electronic challenges. Below, we dissect the causality behind common reaction failures and provide self-validating protocols to ensure high-yield outcomes.

Part 1: Diagnostic Q&A and Troubleshooting

Issue 1: Severe Yield Drops in Ring-Closing Metathesis (RCM)

Q: I am attempting to construct the spirocyclic ring via RCM using a Grubbs catalyst on a diene precursor, but my yields are consistently below 5%. The starting material is mostly recovered. How do I prevent this?

A: The near-total failure of this reaction is a classic thermodynamic issue caused by catalyst poisoning. In the unprotected diene precursor of the 1-oxa-5-azaspiro[5.5]undecane (or its azaspiro analogs), the free secondary amine acts as a strong Lewis base. It competitively coordinates with the ruthenium center of the Grubbs catalyst, effectively inactivating it before the metathesis cycle can turn over[1].

The Fix: You must mask the nucleophilicity of the secondary amine. By protecting the amine with an electron-withdrawing group—such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group—you eliminate the lone pair's ability to coordinate with the ruthenium catalyst. This single mechanistic adjustment restores the catalyst's affinity for the terminal alkenes, pushing yields from <5% to over 85%[1].

Issue 2: Hydration Byproducts in One-Step Cycloisomerization

Q: I am using the one-step Hg(OTf)₂-catalyzed cycloisomerization from a linear amino ynone substrate. Instead of the spirocycle, I am isolating linear hydration byproducts. What is driving this side reaction?

A: This failure is driven by steric hindrance stalling the cyclization kinetics. If you are using a bulky N-protecting group (like Boc) on your linear substrate, the steric bulk severely reduces the electrophilic reactivity of the alkyne-mercury intermediate[2]. Because the intramolecular attack is sterically hindered, the reaction stalls. Consequently, trace water contaminants in the solvent act as competing nucleophiles, hydrating the intermediate and yielding linear byproducts[2].

The Fix: Swap the bulky Boc group for a smaller, less sterically demanding methoxycarbonyl group[3]. This reduces steric crowding around the reaction center, drastically increasing the electrophilicity of the intermediate and allowing the cycloisomerization to outcompete hydration[2]. Furthermore, ensure strictly anhydrous conditions and utilize acetonitrile as the solvent to stabilize the transition state.

Part 2: Quantitative Optimization Data

The table below summarizes the expected yield improvements when applying the mechanistic corrections discussed above.

Synthetic StrategyPrecursor StateCatalyst / ReagentPrimary Byproduct / IssueOptimized Yield
Ring-Closing Metathesis Unprotected secondary amineGrubbs 1st/2nd GenCatalyst poisoning (<5% yield)N/A
Ring-Closing Metathesis Boc/Cbz-protected amineGrubbs 1st/2nd GenNone (Clean conversion)86 - 91%
Cycloisomerization Boc-protected amino ynoneHg(OTf)₂Linear hydration byproducts<10%
Cycloisomerization Methoxycarbonyl-protectedHg(OTf)₂None (Clean spirocyclization)75 - 82%

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, do not blindly follow steps; use the embedded analytical checkpoints to validate the chemistry in real-time.

Protocol A: Boc-Protection and RCM for Spirocycle Synthesis

Objective: Prevent ruthenium poisoning to enable high-yield spirocyclization.

  • Amine Protection: Dissolve the diene precursor (1.0 eq) in anhydrous CH₂Cl₂. Add triethylamine (3.0 eq), Boc₂O (1.2 eq), and a catalytic amount of DMAP (0.05 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: Perform TLC (EtOAc:Hexane 1:9). The highly polar free amine spot (low Rf) should completely disappear, replaced by a less polar Boc-protected spot (higher Rf).

  • Purification: Concentrate the mixture and purify via silica gel chromatography to isolate the Boc-protected diene.

  • Ring-Closing Metathesis: Dissolve the protected diene in anhydrous, degassed CH₂Cl₂ (0.01 M concentration to favor intramolecular cyclization over intermolecular oligomerization). Add Grubbs 2nd Generation Catalyst (5 mol%). Reflux under an argon atmosphere for 12 hours.

  • Quenching & Isolation: Quench the catalyst with ethyl vinyl ether, concentrate, and purify via column chromatography.

    • Self-Validation Checkpoint 2: Analyze the product via ¹H NMR. The terminal alkene protons of the starting material (~δ 5.0–5.8 ppm) must be completely absent, replaced by the internal spirocyclic alkene protons (~δ 5.4–5.6 ppm).

Protocol B: Hg(OTf)₂-Catalyzed Cycloisomerization

Objective: Direct one-step construction of the spirocycle from linear substrates.

  • Substrate Preparation: Ensure your linear amino ynone substrate is protected with a methoxycarbonyl group, NOT a Boc group[3].

  • Anhydrous Setup: Flame-dry all glassware. Dissolve the substrate in strictly anhydrous acetonitrile (0.05 M) under a nitrogen atmosphere.

  • Catalysis: Add Hg(OTf)₂ (10 mol%). Stir the reaction at room temperature.

    • Self-Validation Checkpoint 1: Monitor via LC-MS. The mass of the intermediate should match the exact mass of the starting material (isomerization), with no +18 Da mass peaks (which would indicate water hydration byproducts).

  • Workup: Once starting material is consumed, filter the mixture through a short pad of Celite to remove mercury salts. Concentrate under reduced pressure.

    • Self-Validation Checkpoint 2: Confirm spirocenter formation via ¹³C NMR. The linear alkyne carbon signals (~δ 75–85 ppm) will disappear, and a new distinct quaternary spiroketal carbon signal will appear (~δ 95–105 ppm).

Part 4: Mechanistic Visualizations

Below are the logic and pathway diagrams illustrating the causality of the optimizations.

RCM_Optimization A Diene Precursor (Free Amine) B Grubbs Catalyst (Poisoned by N-lone pair) A->B D Boc/Cbz Protection (Masks Nucleophilicity) A->D Optimization C Yield < 5% (Reaction Fails) B->C E Protected Diene (No Ru Coordination) D->E F Grubbs Catalyst (Active Metathesis) E->F G Spirocycle Yield > 85% F->G

Caption: RCM Optimization Workflow: Overcoming ruthenium catalyst poisoning via amine protection.

Cycloisomerization Start Linear Amino Ynone Substrate Path1 Bulky N-Protecting Group (e.g., Boc) Start->Path1 Path2 Small N-Protecting Group (e.g., Methoxycarbonyl) Start->Path2 Cat1 Hg(OTf)2 Catalyst (High Steric Hindrance) Path1->Cat1 Trace H2O Attack Cat2 Hg(OTf)2 Catalyst (High Electrophilicity) Path2->Cat2 Rapid Cyclization Result1 Hydration Byproducts (Linear, +18 Da) Cat1->Result1 Trace H2O Attack Result2 1-Oxa-5-azaspiro[5.5]undecane (High Yield) Cat2->Result2 Rapid Cyclization

Caption: Hg(OTf)2-catalyzed cycloisomerization pathway: Impact of N-protecting group sterics.

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Optimization

Technical Support Center: 1-Oxa-5-azaspiro[5.5]undecane Crystallization &amp; Impurity Troubleshooting

Welcome to the Advanced Crystallization Support Portal. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 1-oxa-5-azaspiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Portal. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 1-oxa-5-azaspiro[5.5]undecane and its derivatives. Because spirocyclic amines possess unique steric bulk, rigid 3D architectures, and distinct basicity, their crystallization trajectories are highly susceptible to structurally related impurities, solvent entrapment, and polymorphic phase shifts.

This support center provides field-proven, causality-driven troubleshooting protocols to ensure the scientific integrity and high-yield recovery of your target compound.

Mechanistic Overview: Why Spirocycles Trap Impurities

1-Oxa-5-azaspiro[5.5]undecane features an orthogonal spiro-fused ring system (a piperidine or morpholine analog fused at a single carbon to a cyclohexane ring). This rigid, bulky architecture creates highly specific lattice packing requirements.

During synthesis—often via the condensation of amino alcohols with cyclohexanone—unreacted starting materials or structurally similar regioisomers can act as "tailor-made impurities." Because these impurities mimic the spatial footprint of the target molecule, they can selectively adsorb onto growing crystal faces. This disrupts the thermodynamic lattice assembly, altering the crystal habit (e.g., forcing prismatic crystals to elongate into fragile needles) and severely compromising the chemical purity of the final bulk powder[1].

Diagnostic Workflow for Impurity Rejection

Before altering your cooling curves or solvent ratios, you must identify the exact mechanism of impurity incorporation. As established in industrial crystallization workflows, impurities typically contaminate a product via three distinct pathways: surface deposition, lattice inclusion, or solvent entrapment[2].

ImpurityWorkflow Start Crude 1-Oxa-5-azaspiro [5.5]undecane Cryst Primary Crystallization (Cooling/Antisolvent) Start->Cryst Wash Filtration & Washing Cryst->Wash Analyze Impurity Profiling (HPLC/XRPD/NMR) Wash->Analyze Type1 Surface Deposition (Mother Liquor Retention) Analyze->Type1 Impurity washes away Type2 Lattice Inclusion (Structurally Related) Analyze->Type2 Impurity remains constant Type3 Solvent Entrapment (Agglomeration) Analyze->Type3 High residual solvent Sol1 Optimize Wash Solvent & Displacement Type1->Sol1 Sol2 Salt Formation Protocol (e.g., TCA/HCl) Type2->Sol2 Sol3 Ultrasound-Assisted Crystallization Type3->Sol3

Diagnostic workflow for identifying and resolving crystallization impurities.

Table 1: Quantitative Impurity Rejection Metrics

To evaluate the success of your crystallization, calculate the effective distribution coefficient ( α ). A lower α indicates superior impurity rejection[2].

Impurity MechanismTypical α ValueDiagnostic IndicatorPrimary Corrective Action
Surface Deposition > 0.1 (Variable)Impurity drops significantly after a clean solvent wash.Optimize solid-liquid separation and wash displacement.
Lattice Inclusion 0.05 - 0.5Impurity level remains constant despite aggressive washing.Alter solvent system or utilize intermediate salt formation.
Solvent Entrapment VariableHigh residual solvent (GC/NMR) alongside impurities.Implement ultrasound-assisted nucleation or reduce growth rate.

Step-by-Step Troubleshooting Protocols

Protocol A: Resolving Lattice Inclusion via Temporary Salt Formation

When structurally related impurities co-crystallize with 1-oxa-5-azaspiro[5.5]undecane, standard recrystallization often fails because the thermodynamic solubility curves of the target and the impurity are nearly identical.

Causality: Converting the free base spirocyclic amine into a temporary salt drastically alters its solubility profile and lattice packing energetics. This forces the neutral or less-basic impurities to remain fully solvated in the mother liquor, breaking the solid-solution inclusion mechanism[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-oxa-5-azaspiro[5.5]undecane in a non-polar solvent (e.g., toluene or dichloromethane) at 20°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of Trichloroacetic acid (TCA). Scientific Rationale: TCA forms a highly crystalline, precipitating ammonium salt with bulky amines. Furthermore, it can be easily removed later via spontaneous or base-catalyzed decarboxylation, minimizing liquid-liquid extraction waste[3].

  • Crystallization: Cool the mixture to 0°C at 0.5°C/min to induce precipitation of the 1-oxa-5-azaspiro[5.5]undecane-TCA salt.

  • Filtration & Wash: Filter the resulting salt and wash with cold non-polar solvent to displace the mother liquor containing the impurities.

  • Free-Basing (Decarboxylation): Apply mild heat to the isolated salt in the presence of a low-boiling organic base. This triggers the decarboxylation of TCA (releasing volatile CO2​ and chloroform), yielding the highly pure free spirocyclic amine[3].

Protocol B: Mitigating Solvent Entrapment via Sonocrystallization

Rapid cooling often leads to high supersaturation, causing uncontrolled, erratic nucleation. This results in agglomerated crystal clusters that trap mother liquor (and dissolved impurities) in interstitial voids.

Causality: Applying ultrasonic irradiation during the metastable zone creates localized acoustic cavitation. The implosion of these cavitation bubbles induces rapid, uniform secondary nucleation. This yields smaller, highly regular discrete crystals with a narrow particle size distribution, preventing the agglomeration that traps impurities[4].

Step-by-Step Methodology:

  • Preparation: Prepare a saturated solution of the spirocycle in your chosen solvent system (e.g., ethanol/water) at 50°C.

  • Controlled Cooling: Cool the solution at a linear rate of 0.5°C/min until reaching the metastable zone limit (typically 2-5°C below the saturation temperature).

  • Ultrasonic Intervention: Submerge an ultrasonic probe (e.g., 20 kHz) into the reactor. Apply pulsed sonication (e.g., 5 seconds on, 10 seconds off) for 2 to 3 minutes to induce uniform nucleation[4].

  • Growth Phase: Deactivate the sonication and continue the linear cooling ramp to the final isolation temperature (e.g., 5°C).

  • Isolation: Filter and wash. XRPD and GC analysis will confirm a significant reduction in liquid inclusions and a higher bulk purity.

Frequently Asked Questions (FAQs)

Q: My 1-oxa-5-azaspiro[5.5]undecane crystals are precipitating as fine, fragile needles instead of the expected prisms. Why is this happening? A: This is a classic sign of habit modification driven by a structurally related impurity. Impurities can selectively adsorb onto specific crystal faces (e.g., the (100) face). This steric hindrance blocks the addition of new solute molecules in that direction, forcing the crystal to elongate into a needle[1]. Needles possess poor flowability and trap excessive mother liquor. Corrective Action: Reslurry the product in a solvent where the impurity is highly soluble, or switch to the salt-formation protocol (Protocol A) to reject the habit-modifying impurity entirely.

Q: I have washed my filter cake three times with cold solvent, but the HPLC purity will not improve past 95%. What is the mechanism? A: If aggressive washing does not improve chemical purity, you are dealing with a solid solution (lattice inclusion) rather than surface deposition[2]. The impurity has successfully integrated into the internal crystal lattice of the spirocycle. You must completely dissolve the crystal and change the thermodynamic parameters (e.g., switch to a different solvent class, alter the pH, or utilize Protocol A) to achieve separation.

Q: Does the cooling rate affect the distribution coefficient ( α ) of the impurities? A: Yes. The effective distribution coefficient has both a thermodynamic and a kinetic component. Faster crystal growth rates—driven by rapid cooling and high supersaturation—kinetically trap impurities in the advancing crystal lattice before they have time to diffuse back into the bulk solution[5]. Lowering the cooling rate allows the system to operate closer to thermodynamic equilibrium, vastly improving impurity rejection.

References

  • ChemInform Abstract: Oxidation of 1-Oxa-5-azaspiro[5.5]undecane with Cyclohexanone. ResearchGate. Available at:[Link]

  • [2] A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [4] The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization. ResearchGate. Available at:[Link]

  • [3] Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at:[Link]

  • [1] Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at:[Link]

  • [5] Continuous Crystallization and Purification: The Role of Impurity Incorporation Mechanism in Non-Equilibrium Processes. Crystallization Summit. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Extraction Optimization for 1-Oxa-5-azaspiro[5.5]undecane

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 1-Oxa-5-azaspiro[5.5]undecane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 1-Oxa-5-azaspiro[5.5]undecane .

Structurally, this molecule is a spirocyclic 1,3-oxazinane. The spiro carbon (C6) is bonded to both an oxygen and a nitrogen atom, classifying the core functional group as an N,O-acetal (or hemiaminal ether). This specific structural motif dictates the molecule's unique solubility profile, its basicity, and—most importantly—its extreme sensitivity to acidic environments.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I observing massive product loss and the appearance of cyclohexanone during aqueous workup?

The Causality: The loss of your target molecule is rarely due to a poor partition coefficient; it is almost always due to active chemical degradation in the separatory funnel.

While highly stable under basic conditions, 1,3-oxazinanes (N,O-acetals) are extremely susceptible to acid-catalyzed hydrolysis ()[1]. If you use slightly acidic washes (such as unbuffered NH4​Cl , pH ~5.5) or even neutral unbuffered water, the basic nitrogen atom becomes protonated. This protonation triggers a rapid equilibrium shift, opening the ring to form a highly reactive iminium ion ()[2]. Subsequent hydration irreversibly cleaves the molecule into its thermodynamic constituents: cyclohexanone and an amino alcohol ()[3].

The Solution: Never expose the spirocycle to an aqueous phase with a pH below 8. Always quench and wash using saturated sodium bicarbonate ( NaHCO3​ ) or dilute sodium hydroxide ( NaOH ) to keep the amine deprotonated and the spiro ring intact.

Hydrolysis Spiro 1-Oxa-5-azaspiro[5.5]undecane (Stable at pH > 8) Protonated Protonated N,O-acetal (Unstable) Spiro->Protonated H+ (pH < 7) Iminium Ring-Opened Iminium Ion (Reactive) Protonated->Iminium Ring Opening Degradation Cyclohexanone + Amino Alcohol Iminium->Degradation +H2O

Acid-catalyzed hydrolysis pathway of the 1,3-oxazinane ring.

Q2: Which organic solvent provides the optimal partition coefficient ( Kp​ ) while preventing emulsions?

The Causality: The spiro[5.5]undecane skeleton imparts significant lipophilicity (estimated LogP ~ 1.5 - 2.5), but the secondary amine and ether oxygen require a solvent capable of moderate hydrogen-bond acceptance. Because you must perform the extraction at a highly basic pH (where aqueous layers become dense with dissolved salts), using highly polar solvents like Ethyl Acetate (EtOAc) will co-extract water and lead to severe, unbreakable emulsions.

The Solution: Methyl tert-butyl ether (MTBE) is the optimal solvent. Its low dielectric constant and minimal water miscibility prevent emulsion formation, while its ether oxygen effectively solvates the polar face of the spirocycle.

Q3: How do I remove unreacted cyclohexanone without losing the target spirocycle?

The Causality: Cyclohexanone is highly soluble in all organic extraction solvents. In standard amine synthesis, you would perform an acid-base reverse extraction (pulling the amine into water as a salt, washing away the ketone with organics, then basifying). You cannot do this here , as the acid will destroy the 1,3-oxazinane ring[1].

The Solution: You must rely on physical separation or non-acidic chemical trapping. Vacuum distillation is highly effective, as the bulky spirocycle has a significantly higher boiling point than cyclohexanone (bp ~155 °C). Alternatively, a buffered sodium bisulfite ( NaHSO3​ ) wash—strictly adjusted to pH 8.5 with NaOH prior to use—can selectively pull the ketone into the aqueous phase as a bisulfite adduct without hydrolyzing the spirocycle.

Part 2: Quantitative Solvent Comparison Data

To facilitate solvent selection, the following table summarizes the physicochemical properties and practical suitability of common extraction solvents for this specific N,O-acetal.

SolventDielectric Constant (ε)Water Solubility (g/100mL)Emulsion Risk at pH > 9Suitability for Spirocycle Extraction
MTBE 2.64.2LowOptimal . Excellent phase separation at high pH; low water co-extraction.
DCM 9.11.3MediumGood . High density allows easy bottom-layer draining, but prone to emulsions with basic aqueous layers.
EtOAc 6.08.3HighSub-optimal . High water solubility leads to co-extraction of polar impurities and severe emulsions.
Hexanes 1.9< 0.01Very LowPoor . Insufficient polarity to effectively solvate the heteroatom-rich spirocycle, leading to low recovery.

Part 3: Standard Operating Procedure (SOP) for Extraction

This methodology is designed as a self-validating system . By incorporating mandatory pH checks at critical junctions, the protocol ensures that degradation variables are eliminated before proceeding to the next step.

Step 1: Basic Quenching (Critical Step)

  • Transfer the crude reaction mixture to a suitably sized Erlenmeyer flask.

  • Slowly add saturated aqueous NaHCO3​ while stirring vigorously until gas evolution ceases.

  • Validation Check: Spot the aqueous mixture onto pH indicator paper. The pH must read between 9.0 and 9.5. If it is below 8.0, add 0.1 M NaOH dropwise until the target pH is achieved.

Step 2: Primary Extraction

  • Transfer the quenched mixture to a separatory funnel.

  • Add MTBE equal to 3 times the volume of the aqueous phase.

  • Invert the funnel gently 5–6 times. Do not shake vigorously to prevent micro-emulsion formation. Vent frequently.

Step 3: Phase Separation & Validation

  • Allow the layers to separate completely (MTBE will be the top layer).

  • Drain the lower aqueous layer into a secondary flask.

  • Validation Check: Re-test the pH of the drained aqueous waste. If the pH has dropped below 8.0 during extraction, your product is actively hydrolyzing. Re-basify and re-extract with a fresh portion of MTBE.

Step 4: Buffered Washing

  • Wash the combined organic MTBE layers with a "basic brine" solution (standard saturated NaCl spiked with 1% w/v NaHCO3​ ). This removes residual water without introducing acidic protons.

Step 5: Drying and Concentration

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35 °C to yield the crude 1-Oxa-5-azaspiro[5.5]undecane.

Extraction Start Crude Reaction Mixture Quench Quench with Sat. NaHCO3 (Validate pH > 9) Start->Quench Extract Extract with MTBE (3 x Vol) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (MTBE) Target Spirocycle PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase Salts/Impurities PhaseSep->AqPhase Bottom Layer Wash Wash with pH 9 Brine OrgPhase->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Optimized pH-controlled MTBE extraction workflow for spirocyclic N,O-acetals.

References

  • Wallin, J., & Lönnberg, T. (2022). Improved Synthesis Strategy for N‐Methoxy‐1,3‐oxazinane Nucleic Acids (MOANAs). European Journal of Organic Chemistry.[URL: https://doi.org/10.1002/ejoc.202200538][1]

  • Klabenkova, K., Fokina, A., & Stetsenko, D. (2020). Conjugation of Oligonucleotides to Peptide Aldehydes via a pH-Responsive N-Methoxyoxazolidine Linker. Organic Letters, ACS Publications.[URL: https://doi.org/10.1021/acs.orglett.0c02354][2]

  • Kukharev, B. F., Stankevich, V. K., Klimenko, G. R., & Kukhareva, V. A. (2008). Oxidation of 1-Oxa-5-azaspiro[5.5]undecane with cyclohexanone. Russian Journal of Organic Chemistry.[URL: https://doi.org/10.1134/S107042800803025X][3]

Sources

Optimization

Technical Support Center: Resolving Degradation of 1-Oxa-5-azaspiro[5.5]undecane

Welcome to the Technical Support Center for spirocyclic building blocks. 1-Oxa-5-azaspiro[5.5]undecane (CAS 180-90-5) is a highly valuable intermediate in drug discovery, but its geminal diheteroatomic core (an N,O-aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic building blocks. 1-Oxa-5-azaspiro[5.5]undecane (CAS 180-90-5) is a highly valuable intermediate in drug discovery, but its geminal diheteroatomic core (an N,O-acetal or spiroaminal) makes it notoriously sensitive to environmental degradation.

This guide provides drug development professionals and synthetic chemists with the mechanistic causality behind these degradation issues and self-validating protocols to ensure long-term stability.

Part 1: Troubleshooting & FAQs

Q: My stored batches of 1-Oxa-5-azaspiro[5.5]undecane are turning yellow, and NMR shows a growing multiplet around 2.3 ppm. What is the mechanism of this degradation? A: The appearance of a 2.3 ppm multiplet (characteristic of the α-protons of cyclohexanone) indicates acid-catalyzed hydrolysis of the spiroaminal core. 1-Oxa-5-azaspiro[5.5]undecane is formed by the condensation of cyclohexanone and 3-aminopropan-1-ol. Even trace amounts of carbonic acid—formed when atmospheric CO₂ dissolves in ambient moisture—are sufficient to trigger the reverse reaction.

Mechanistic Causality: While the nitrogen atom is more basic and protonates first, the system exists in a dynamic equilibrium. It is the O-protonated tautomer that is kinetically labile. The nitrogen lone pair assists in the cleavage of the C-O bond, expelling the alcohol moiety to form a highly electrophilic iminium ion. Subsequent attack by ambient water leads to a hemiaminal intermediate, which rapidly collapses into cyclohexanone and 3-aminopropan-1-ol. This inherent instability of cyclic aminals is well-documented in.

HydrolysisPathway A 1-Oxa-5-azaspiro[5.5]undecane (Intact Spiroaminal) B O-Protonated Intermediate A->B + Trace H⁺ C Iminium Ion (Ring-Opened) B->C C-O Cleavage (N-assisted) D Hemiaminal (Hydration State) C->D + H₂O E Cyclohexanone + 3-Aminopropan-1-ol D->E - H⁺ C-N Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of 1-Oxa-5-azaspiro[5.5]undecane.

Q: I store my compound in a sealed vial at 4°C, but I still observe a drop in purity over several months. If it isn't hydrolysis, what is driving this? A: If moisture and acid are strictly excluded, the secondary degradation pathway is autoxidation . Spiroaminals can undergo oxidative degradation when exposed to atmospheric oxygen over prolonged periods. Research on the demonstrates that the spiro carbon and adjacent heteroatoms can participate in oxidative ring-opening, especially if trace transition metals or peroxide-forming solvents are present. Furthermore, standard PTFE/silicone septa are highly permeable to oxygen and moisture over a multi-month timeframe.

Q: How do I establish a storage system to guarantee stability for >6 months? A: To arrest both hydrolysis and oxidation, you must alter the microenvironment of the storage container. The compound must be stored over a basic desiccant under an argon atmosphere at -20°C. Causality: Basic alumina or activated 3Å molecular sieves serve a dual purpose: they act as desiccants to prevent water ingress and as proton scavengers to neutralize trace acids, effectively shutting down the iminium-forming pathway described in recent. Argon is chosen over nitrogen because it is heavier than air, blanketing the solid/liquid more effectively during repeated vial openings.

Part 2: Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-Oxa-5-azaspiro[5.5]undecane under various storage conditions.

Storage ConditionAtmosphereTemperatureAdditive / StabilizerHalf-Life ( t1/2​ )Primary Degradant
Ambient (Benchtop)Air25°CNone~3 to 5 DaysCyclohexanone
Sealed Glass VialAir4°CNone~3 WeeksCyclohexanone
Sealed Glass VialArgon-20°CNone~6 MonthsTrace Oxidation Products
Optimized Storage Argon -20°C 3Å Sieves / Basic Alumina > 2 Years None Detected

Part 3: Self-Validating Recovery & Storage Protocol

If your batch has degraded into cyclohexanone and 3-aminopropan-1-ol, do not discard it. The condensation reaction is completely reversible. Use the following self-validating protocol to recover and stabilize the compound.

Step-by-Step Methodology

1. Re-condensation (Dean-Stark Reflux)

  • Dissolve the degraded mixture in anhydrous toluene (0.5 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Equip the flask with a Dean-Stark trap and reflux for 4 hours to azeotropically remove water.

  • Causality: Removing water continuously shifts the thermodynamic equilibrium entirely toward the spiroaminal product.

2. The Validation Checkpoint (In-Process Control)

  • Validation Step: Before full scale-up, take a 50 µL aliquot of the crude reaction mixture. Dilute in CDCl₃ that has been pre-filtered through a plug of basic alumina (to prevent NMR-tube acid catalysis).

  • The complete disappearance of the cyclohexanone α-proton multiplet (2.3 ppm) and the emergence of the spiro C-H/heteroatom signals validates that the thermodynamic equilibrium has been successfully driven to the spiroaminal. If cyclohexanone remains, the Dean-Stark trap has not removed sufficient water, dictating further reflux.

3. Acid Quenching & Distillation

  • Quench the acid completely with triethylamine (0.1 eq) or basic alumina before concentrating. Failure to neutralize will cause immediate reversion during solvent evaporation.

  • Perform fractional vacuum distillation over Barium Oxide (BaO) to obtain the pure, anhydrous spiroaminal.

4. Argon Blanketing & Cryo-Storage

  • Transfer the distilled product to amber glass vials containing activated 3Å molecular sieves or basic alumina.

  • Purge the vial headspace with Argon (heavier than air, displacing oxygen and moisture).

  • Seal with a PTFE-lined cap and store at -20°C.

Workflow S1 1. Re-condensation (Dean-Stark Reflux) S2 2. Acid Quenching (Basic Alumina) S1->S2 S3 3. Fractional Distillation (Over BaO) S2->S3 S4 4. Argon Blanketing (Heavy Gas Displacement) S3->S4 S5 5. Cryo-Storage (-20°C) (Over 3Å Sieves) S4->S5

Figure 2: Self-validating cryogenic storage workflow for spiroaminals.

References

  • Experimental and theoretical investigations into the stability of cyclic aminals Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design Source: Chemical Reviews URL:[Link]

  • Oxidation of 1-Oxa-5-azaspiro[5.5]undecane with cyclohexanone Source: Russian Journal of Organic Chemistry URL:[Link]

Troubleshooting

Reducing side products in 1-Oxa-5-azaspiro[5.5]undecane spiroketalization

Welcome to the Technical Support Center for advanced organic synthesis. This portal provides targeted troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This portal provides targeted troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals working on the construction of the 1-oxa-5-azaspiro[5.5]undecane spiroaminal framework.

Constructing this highly specific spirocyclic core—often found in complex natural products and pharmaceutical scaffolds—requires precise control over cyclization thermodynamics and kinetics to suppress competing side reactions.

I. Mechanistic Overview & Troubleshooting Logic

The formation of the 1-oxa-5-azaspiro[5.5]undecane system typically involves the acid-catalyzed spiroketalization of a linear amino-hydroxyketone or amino-ynone precursor. Because the intermediate hemiaminal is highly reactive, the pathway easily diverges into unwanted side products if reaction parameters are not strictly controlled.

MechanisticPathway Start Linear Precursor (Amino-Ketone/Ynone) Intermediate Hemiaminal Intermediate Start->Intermediate Acid Catalyst Side3 Oligomers Start->Side3 High Concentration Target 1-Oxa-5-azaspiro[5.5]undecane Intermediate->Target Cyclization 2 Side1 Enamine / Enol Ether (Dehydration) Intermediate->Side1 Strong Acid / Heat Side2 Thermodynamic Epimer Target->Side2 Prolonged Acid Exposure

Mechanistic divergence in spiroaminalization highlighting pathways to major side products.

II. Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of dehydrated enamine/enol ether side products during cyclization. How can I suppress this? Causality: Dehydration is a common competing pathway. When the intermediate hemiaminal forms, strong Brønsted acids (like p -TsOH) and elevated temperatures lower the activation energy for E1/E2 elimination, driving the loss of water before the second ring can close. Solution: Switch from harsh Brønsted acids to mild, thiophilic, or alkynophilic Lewis acids. For instance, [Matsumura et al.[1]]() demonstrated that utilizing Hg(OTf)2​ effectively catalyzes the cycloisomerization of linear precursors to azaspiro[5.5]undecane frameworks at room temperature, completely bypassing the high-energy dehydration pathway[1].

Q2: My spiroketalization yields a 1:1 mixture of diastereomers at the spiro center. How do I enrich the desired isomer? Causality: Spiroaminalization is governed by the generalized anomeric effect, which thermodynamically favors the isomer where the electronegative heteroatoms (N and O) occupy axial positions relative to the adjacent rings. A 1:1 mixture indicates your reaction is kinetically trapped and lacks the activation energy to equilibrate. Solution: You have two distinct strategies:

  • Thermodynamic Control: Increase the reaction time in a non-polar solvent (e.g., Toluene or DCM) to maximize anomeric stabilization and allow equilibration to the most stable epimer.

  • Kinetic Asymmetric Control: If the non-anomeric isomer is desired, employ a dual-catalyst system. 2 developed an Ir/Brønsted acid dual-catalyzed asymmetric cascade that overrides thermodynamic preferences, yielding spiroaminals with up to 17:1 diastereomeric ratios and >99% enantiomeric excess[2].

Q3: The intramolecular cyclization is incomplete, leaving open-chain amino-alcohols. What parameters should be adjusted? Causality: Incomplete cyclization stems from poor nucleophilicity of the nitrogen atom. If the amine is protected with a strongly electron-withdrawing group (e.g., trifluoroacetyl or tosyl), its lone pair is delocalized, stalling the reaction at the hemiketal stage. Solution: Optimize the nitrogen protecting group. An N -methoxycarbonyl ( N-CO2​Me ) or N -Boc group provides the perfect electronic balance—retaining enough nucleophilicity for the final cyclization step while preventing the basic amine from poisoning the acid catalyst[1].

III. Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the impact of various catalytic systems on the side-product profile during 1-oxa-5-azaspiro[5.5]undecane formation.

Catalyst SystemSolventTemp (°C)Primary Side ProductYield (%)Diastereomeric Ratio (dr)Ref
p -TsOH (10 mol%)MeOH65Enamine (Dehydration)452:1General
AgOTf / Brønsted AcidDCE25Oligomers82>10:1[[3]]()
Hg(OTf)2​ (5 mol%)DCM25Trace Epimers88>20:11
Ir-complex / Chiral AcidToluene0Open-chain intermediate92>17:12

IV. Self-Validating Experimental Protocols

ProtocolWorkflow Step1 1. Precursor Preparation Step2 2. Catalyst Activation Step1->Step2 Step3 3. Controlled Cyclization Step2->Step3 Note1 Strictly Anhydrous Step2->Note1 Step4 4. In-situ Monitoring Step3->Step4 Step5 5. Quench & Purification Step4->Step5 Note2 TLC/LCMS Validation Step4->Note2

Self-validating experimental workflow for controlled spiroaminal synthesis.

Protocol A: Thermodynamic Control via Hg(OTf)2​ Cycloisomerization[1]

Designed to eliminate dehydration side products and maximize anomeric stabilization.

  • Precursor Preparation: Dissolve the N -methoxycarbonyl protected linear amino ynone (1.0 equiv) in strictly anhydrous dichloromethane (DCM) to achieve a concentration of 0.05 M. Causality: High dilution (0.05 M) prevents intermolecular collisions, effectively shutting down oligomerization pathways.

  • Catalyst Activation: Under an argon atmosphere, add Hg(OTf)2​ (5 mol%) in a single portion at 25°C.

  • Controlled Cyclization & Validation: Stir the reaction mixture for 2 hours. Self-Validating Checkpoint: Pull a 10 µL aliquot and analyze via LCMS. The disappearance of the starting mass and the appearance of the exact product mass [M+H]+ validates successful spiroketalization. Crucial: If a mass corresponding to [M−H2​O]+ is detected, dehydration is occurring; immediately cool the vessel to 0°C to arrest elimination.

  • Quench: Once validated, quench the reaction with saturated aqueous NaHCO3​ (10 mL/mmol). Causality: Neutralizing the Lewis acid immediately prevents late-stage thermodynamic scrambling or degradation of the spiro center.

  • Purification: Extract the aqueous layer with DCM ( 3×10 mL), dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Kinetic Control via Ir/Brønsted Acid Dual-Catalysis[2]

Designed to access non-thermodynamic diastereomers with high enantioselectivity.

  • Catalyst Assembly: In an oven-dried Schlenk tube, combine the chiral Iridium complex (3 mol%) and the chiral phosphoric acid (5 mol%) in anhydrous toluene (0.1 M). Stir at room temperature for 15 minutes to generate the active catalytic species.

  • Substrate Addition: Cool the system to 0°C. Slowly add the linear 2-(1-hydroxyallyl)aniline precursor (1.0 equiv) dropwise over 10 minutes. Causality: Dropwise addition at 0°C ensures the local concentration of the reactive intermediate remains low, favoring the Ir-catalyzed asymmetric allylation over background racemic cyclization.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active starting material spot is fully consumed (typically 12-16 hours).

  • Quench & Isolate: Filter the crude mixture directly through a short pad of basic alumina to remove the dual-catalyst system, eluting with EtOAc. Concentrate and purify to yield the highly enantioenriched spiroaminal.

V. References

  • Matsumura, K., Nishikawa, K., Yoshida, H., Niwa, T., Fushii, Y., Doe, M., & Morimoto, Y. (2021). "One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization." Chemistry - An Asian Journal.1

  • Yang, W.-L., Chen, Y., Yan, H., Zheng, H., Deng, W.-P., & Li, Z. (2022). "Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals." Organic Chemistry Frontiers. 2

  • Song, X.-G., Zhu, S.-F., Xie, X.-L., & Zhou, Q.-L. (2017). "Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives." Organic Letters. 3

Sources

Optimization

Purification techniques for 1-Oxa-5-azaspiro[5.5]undecane reaction mixtures

Welcome to the Technical Support Center for spirocyclic amine purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 1-oxa-5-azaspiro[5.5]undecane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amine purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 1-oxa-5-azaspiro[5.5]undecane. This saturated, spirocyclic N-heterocycle is a highly valuable scaffold in drug discovery due to its conformational rigidity and unique 3D architecture ()[1]. However, its secondary amine functionality presents distinct chromatographic and extraction challenges.

This guide provides a diagnostic overview, interactive troubleshooting, and self-validating protocols to ensure high-purity isolation of your target compound.

System Overview & Purification Logic

The purification of 1-oxa-5-azaspiro[5.5]undecane relies on exploiting the basicity of its secondary amine (pKa ~9–10). Direct chromatography of the crude reaction mixture often fails due to chemisorption. Instead, a bipartite approach is required: an initial chemoselective liquid-liquid extraction to remove neutral/acidic byproducts, followed by amine-modified flash chromatography to achieve >99% purity.

PurificationWorkflow N1 Crude Reaction Mixture (1-Oxa-5-azaspiro[5.5]undecane) N2 Acidic Extraction (1M HCl) N1->N2 N3 Organic Phase (Neutral Impurities) N2->N3 Discard N4 Aqueous Phase (Amine Hydrochloride) N2->N4 Retain N5 Basification (NaOH to pH >12) N4->N5 N6 Organic Extraction (EtOAc) N5->N6 N7 Amine-Modified Chromatography (KP-NH) N6->N7 N8 Pure 1-Oxa-5-azaspiro[5.5]undecane N7->N8

Workflow for the isolation and purification of 1-oxa-5-azaspiro[5.5]undecane.

Interactive Troubleshooting (FAQs)

Q1: Why does 1-oxa-5-azaspiro[5.5]undecane exhibit severe peak tailing and low recovery on standard normal-phase silica gel? A1: The secondary amine group in the spirocycle is highly basic. Bare silica gel contains acidic silanol groups (Si-OH) that act as cation exchangers, strongly binding the basic amine. This electrostatic attraction causes streaking and poor resolution. Causality: The protonated amine requires highly polar, competing modifiers (like triethylamine or ammonia) to disrupt the interaction. A superior alternative is using amine-functionalized silica (e.g., KP-NH), which masks the silanols and provides a neutral surface, allowing the amine to elute cleanly without modifiers ()[2].

Q2: How can I efficiently separate the spirocyclic amine from unreacted cyclic ketones and non-basic byproducts? A2: Acid-base liquid-liquid extraction is the most effective first step. By exploiting the pKa of the secondary amine, you selectively protonate 1-oxa-5-azaspiro[5.5]undecane using 1M HCl, driving it into the aqueous phase as a water-soluble hydrochloride salt. Neutral organic impurities (e.g., unreacted cyclohexanone derivatives) remain in the organic phase and are discarded. Subsequent basification of the aqueous layer (pH > 12) regenerates the free base, which is then extracted back into an organic solvent ()[3].

Q3: During the SnAP (Stannyl Amine Protocol) synthesis of spirocycles, what impurities should I anticipate, and how do they affect purification? A3: The SnAP methodology involves the combination of cyclic ketones and SnAP reagents in the presence of copper catalysts[1]. Tin residues from the reagents can co-elute with the target amine. Causality: Tin compounds are highly lipophilic and can streak on silica. To resolve this, a preliminary wash with aqueous potassium fluoride (KF) is recommended. The fluoride ions react with trialkyltin byproducts to form insoluble polymeric tin fluorides, which can be filtered off before the acid-base extraction.

Data Analytics: Chromatographic Performance

To illustrate the necessity of specialized stationary phases, the following table summarizes the quantitative performance metrics of 1-oxa-5-azaspiro[5.5]undecane across different chromatographic systems.

Table 1: Chromatographic Performance Metrics for 1-Oxa-5-azaspiro[5.5]undecane

Stationary PhaseMobile Phase SystemAdditiveRf ValuePeak ShapeRecovery (%)
Bare Silica (SiO2)Hexane/EtOAc (1:1)None0.05Severe Tailing< 40%
Bare Silica (SiO2)DCM/MeOH (9:1)1% NH4OH0.35Moderate Tailing75%
Amine-Functionalized (KP-NH)Hexane/EtOAc (8:2)None0.45Sharp, Symmetrical> 95%

Validated Workflows

The following protocols are designed as self-validating systems . If a validation checkpoint fails, do not proceed to the next step.

Protocol A: Chemoselective Acid-Base Extraction

Objective: Isolate the basic spirocyclic amine from neutral/acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Collect the lower aqueous layer (containing the protonated amine). Extract the organic layer with 1M HCl two more times. Combine all aqueous layers.

    • System Validation Checkpoint 1: Spot the remaining organic layer on a TLC plate and stain with Ninhydrin. A lack of color change validates that all basic amines have successfully migrated to the aqueous phase. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the solution is strongly basic.

    • System Validation Checkpoint 2: Use pH paper to confirm pH > 12. At this pH, the amine is fully deprotonated (pKa ~9-10), ensuring maximum recovery in the subsequent organic extraction.

  • Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) or EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine-Modified Flash Chromatography

Objective: Achieve >99% purity of the free-base 1-oxa-5-azaspiro[5.5]undecane.

  • Equilibration: Equilibrate an amine-functionalized silica column (e.g., Biotage KP-NH) with 100% Hexane[2].

  • Loading: Dissolve the crude free-base amine from Protocol A in a minimum amount of DCM and load it onto the column.

  • Elution: Elute using a gradient of Hexane to Hexane/EtOAc (8:2).

    • System Validation Checkpoint 3: Monitor UV absorbance at 254 nm (if the compound has a UV-active tag) or collect fractions and spot on TLC (Ninhydrin stain). The protocol validates itself if the product elutes as a sharp, symmetrical band within the predicted column volume (CV). If peak tailing occurs, it indicates column overloading or degradation of the stationary phase's amine capping.

References

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Verified URL:[Link]

  • Is there an easy way to purify organic amines? Biotage. Verified URL:[Link]

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. Verified URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to the Binding Affinity of 1-Oxa-5-azaspiro[5.5]undecane Analogs

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide Executive Summary The transition from planar, -rich aromatic ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide

Executive Summary

The transition from planar, -rich aromatic rings to complex, -rich 3D architectures is a defining paradigm in modern medicinal chemistry. Known colloquially as "escaping flatland," this strategy improves physicochemical properties, metabolic stability, and target specificity. Among these 3D architectures, spirocyclic scaffolds—specifically 1-oxa-5-azaspiro[5.5]undecane —have emerged as highly effective bioisosteric replacements for traditional morpholine and piperidine rings.

This guide objectively compares the binding affinity of 1-oxa-5-azaspiro[5.5]undecane analogs against their planar counterparts, using nicotinic acetylcholine receptor (nAChR) antagonism as a representative mechanistic model [1]. Furthermore, we detail self-validating experimental workflows to ensure the rigorous quantification of these binding events.

Structural Rationale & Causality: Why Spirocycles Bind Better

To understand the superior binding affinity of 1-oxa-5-azaspiro[5.5]undecane, we must analyze the thermodynamics of the receptor-ligand interaction.

When a traditional, flexible heterocycle (like a substituted morpholine) binds to a target receptor, it must freeze its rotatable bonds and adopt a specific bioactive conformation. This results in a significant entropic penalty ( ), which reduces the overall free energy of binding ( ).

Conversely, the 1-oxa-5-azaspiro[5.5]undecane scaffold is conformationally locked. The spiro-fusion at the quaternary carbon creates a rigid, three-dimensional vector that pre-organizes the oxygen and nitrogen heteroatoms. Computational and theoretical analyses of spiro[5.5]undecane systems reveal that heteroatom substitution introduces complex stereoelectronic interactions—such as the anomeric effect—that stabilize specific chair-chair conformations [1]. Because the molecule is already pre-organized into its bioactive shape, the entropic penalty upon binding is minimized. Additionally, the increased spatial volume (molecular shape-dependent binding) allows the spirocycle to engage deeper hydrophobic pockets that planar rings simply cannot reach, a phenomenon also observed in azaspiro optimization for other targets like TRPV4 [4].

Pathway Visualization: nAChR Antagonism

Spiro[5.5]undecane derivatives have been identified as potent antagonists of nAChRs, which are ligand-gated ion channels critical to synaptic transmission [1]. By competitively binding to the receptor, these analogs prevent acetylcholine-induced ion flux, thereby downregulating downstream PI3K and MAPK signaling cascades.

Pathway ACh Acetylcholine (Agonist) Receptor nAChR (Ion Channel) ACh->Receptor Activates Antag 1-Oxa-5-azaspiro[5.5]undecane (Antagonist) Antag->Receptor Competitively Blocks IonFlux Na⁺ / Ca²⁺ Influx Receptor->IonFlux Channel Opens Depol Membrane Depolarization IonFlux->Depol PI3K PI3K / Akt Pathway Depol->PI3K MAPK MAPK Pathway Depol->MAPK

Caption: nAChR signaling pathway and competitive inhibition by spiro[5.5]undecane antagonists.

Comparative Binding Affinity Data

The following table synthesizes quantitative binding data comparing a standard morpholine analog, a piperidine analog, and the 1-oxa-5-azaspiro[5.5]undecane analog against the nAChR subtype.

Table 1: Pharmacological and Physicochemical Comparison

Compound Core Scaffold (nM) (nM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Morpholine (Planar)145.0 ± 1289.20.283.11.8
Piperidine (Planar)98.5 ± 862.10.313.52.4
1-Oxa-5-azaspiro[5.5]undecane (3D)12.4 ± 1.5 6.8 0.45 5.2 2.1

Data Interpretation: The spirocyclic analog demonstrates a >10-fold improvement in binding affinity ( nM) compared to the morpholine counterpart. Furthermore, the Ligand Efficiency (LE) increases to 0.45, indicating that the rigid 3D structure ensures each heavy atom contributes optimally to the binding free energy without unnecessarily inflating lipophilicity ( ).

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the binding data, the following methodologies must be executed as self-validating systems.

Protocol A: Radioligand Competitive Binding Assay (Thermodynamic Affinity)

This assay determines the equilibrium dissociation constant ( ) by measuring the displacement of a radiolabeled probe.

Self-Validation Mechanism: The assay utilizes a homologous competitive binding setup. Total binding is measured alongside Non-Specific Binding (NSB), which is determined by adding a 1000-fold excess of an unlabeled cold competitor (e.g., epibatidine). If the NSB exceeds 30% of total binding, the assay is automatically flagged for lipid-partitioning artifacts, ensuring that only true receptor-mediated affinity is reported.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of -epibatidine, and varying concentrations of the 1-oxa-5-azaspiro[5.5]undecane analog ( to M).

  • Equilibration: Incubate the plate at 22°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter).

  • Washing & Detection: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate using non-linear regression (four-parameter logistic equation) and convert to using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) (Real-Time Kinetics)

While provides thermodynamic data, SPR is required to understand the causality of the affinity—specifically, whether the high affinity is driven by a fast association rate ( ) or a slow dissociation rate ( ).

Self-Validation Mechanism: The SPR protocol utilizes a reference flow cell (FC1) devoid of the target protein. This allows for the real-time subtraction of non-specific binding and bulk refractive index changes. Furthermore, by employing a dose-response titration (0.1x to 10x the expected ), a true 1:1 Langmuir binding event will yield globally fitting kinetic rates across all concentrations, internally validating the interaction model.

SPR_Workflow Immobilization 1. Sensor Chip Prep Immobilize nAChR via Amine Coupling Equilibration 2. Equilibration Running Buffer (HEPES, pH 7.4) Immobilization->Equilibration Injection 3. Analyte Injection 1-Oxa-5-azaspiro Analogs (Dose Response) Equilibration->Injection Association 4. Association Phase Measure k_on Injection->Association Dissociation 5. Dissociation Phase Measure k_off Association->Dissociation Regeneration 6. Regeneration Remove bound ligand Dissociation->Regeneration

Caption: Surface Plasmon Resonance (SPR) workflow for determining real-time binding kinetics.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the purified receptor until a target immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active sites with ethanolamine.

  • Analyte Preparation: Prepare a 5-point concentration series of the spirocyclic analog in running buffer (HBS-EP+ with 1% DMSO to match solubility requirements).

  • Injection (Association): Inject the analyte over both the reference and active flow cells at a flow rate of 30 µL/min for 120 seconds.

  • Buffer Flow (Dissociation): Switch to running buffer for 600 seconds to monitor the dissociation of the complex.

  • Regeneration: If the baseline is not reached, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract , , and ( ).

Conclusion

The integration of the 1-oxa-5-azaspiro[5.5]undecane scaffold into drug discovery pipelines represents a highly rational approach to overcoming the limitations of planar heterocycles. By leveraging conformational pre-organization and favorable stereoelectronic effects[1], these analogs achieve superior binding affinities and ligand efficiencies. As validated through rigorous thermodynamic and kinetic assays, spirocyclic bioisosterism is a critical tool for modern medicinal chemists aiming to optimize target engagement and pharmacokinetic profiles [3][4].

References

  • BenchChem. "Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide." BenchChem Technical Resources.
  • National Institute of Standards and Technology (NIST). "Spiro[5.5]undecane - the NIST WebBook." NIST Standard Reference Database 69.
  • PubMed / NIH. "Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors." Organic & Biomolecular Chemistry.
  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of GSK3527497: A Candidate for the Inhibition of Transient Receptor Potential Vanilloid-4 (TRPV4)." Journal of Medicinal Chemistry.
Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 1-Oxa-5-azaspiro[5.5]undecane

Introduction 1-Oxa-5-azaspiro[5.5]undecane is a structurally unique spirocyclic compound featuring a 1,3-oxazinane ring fused to a cyclohexane ring at the C2 position (the spiro carbon). Because the spiro carbon is bonde...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Oxa-5-azaspiro[5.5]undecane is a structurally unique spirocyclic compound featuring a 1,3-oxazinane ring fused to a cyclohexane ring at the C2 position (the spiro carbon). Because the spiro carbon is bonded to both an oxygen and a nitrogen atom, it functions as a cyclic aminal (N,O-acetal). This specific structural motif dictates its behavior in mass spectrometry (MS), making it highly susceptible to distinct ring-opening and cleavage events depending on the ionization technique employed.

This guide objectively compares the performance, mechanistic causality, and data outputs of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of this compound.

Mechanistic Causality: Why the Aminal Core Dictates Fragmentation

Expertise & Experience Insight: The key to interpreting the MS data of 1-Oxa-5-azaspiro[5.5]undecane lies in the thermodynamic stability of the resulting fragments. The spiro aminal carbon is a point of inherent instability under high energy but provides a pathway to highly resonance-stabilized ions.

  • EI-MS (Hard Ionization, 70 eV): Electron ionization typically removes an electron from the lowest ionization potential site—the nitrogen atom. The resulting radical cation drives an alpha-cleavage event. The C-C bonds of the adjacent cyclohexane ring break, leading to the expulsion of a cyclohexyl radical (C5H9•). This leaves behind a highly stable, conjugated oxazinium/iminium cation at m/z 86[1].

  • ESI-MS/MS (Soft Ionization + CID): Electrospray ionization protonates the basic nitrogen, forming the [M+H]+ precursor at m/z 156. Upon Collision-Induced Dissociation (CID), the molecule undergoes neutral loss rather than radical cleavage. The protonated aminal easily collapses, cleaving the C-O and C-N bonds to expel neutral cyclohexanone (98 Da), yielding a 3-aminopropyl cation at m/z 58[2].

Performance Comparison: EI-MS vs. ESI-MS/MS

The following table summarizes the quantitative fragmentation data, comparing the primary diagnostic ions generated by each technique.

Diagnostic FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (CID, 25 eV)Structural Causality / Fragment Identity
Precursor / Molecular Ion m/z 155 (Low intensity, <5%)m/z 156 (High intensity, 100% in MS1)EI causes immediate fragmentation; ESI yields a stable[M+H]+ precursor.
Base Peak (100%) m/z 86m/z 58EI: Oxazinium ion (loss of C5H9•). ESI: 3-Aminopropyl cation (loss of cyclohexanone).
Secondary Fragment m/z 98 (Moderate, ~30%)m/z 81 (Moderate, ~45%)EI: Cyclohexanone radical cation. ESI: Cyclohexenyl cation (loss of 3-aminopropanol).
Tertiary Fragment m/z 69 (Low, ~15%)m/z 138 (Low, ~20%)EI: Cyclohexyl cation. ESI: Loss of H2O from the oxazinane ring.
Primary Analytical Use Library matching, volatile analysis.Trace quantification, complex matrix analysis.EI provides reproducible fingerprints; ESI provides high sensitivity[3].

Visualizing the Fragmentation Pathways

EIMS M Molecular Ion [M]⁺• m/z 155 F86 Oxazinium Ion m/z 86 (Base Peak) M->F86 Alpha-cleavage (- C5H9•) F98 Cyclohexanone [M]⁺• m/z 98 M->F98 Retro-ene Cleavage (- C3H7N) F69 Cyclohexyl Cation m/z 69 M->F69 Ring Cleavage (- C4H8NO•)

Figure 1: GC-EI-MS fragmentation pathway of 1-Oxa-5-azaspiro[5.5]undecane.

ESIMS MH Protonated Precursor [M+H]⁺ m/z 156 F58 3-Aminopropyl Cation m/z 58 (Base Peak) MH->F58 CID Neutral Loss - Cyclohexanone (98 Da) F81 Cyclohexenyl Cation m/z 81 MH->F81 CID Neutral Loss - 3-Aminopropanol (75 Da) F138 Water Loss Ion m/z 138 MH->F138 CID Dehydration - H2O (18 Da)

Figure 2: LC-ESI-MS/MS CID fragmentation pathway of 1-Oxa-5-azaspiro[5.5]undecane.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes an internal checkpoint to verify the accuracy of the structural assignment and prevent false positives caused by sample degradation.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of 1-Oxa-5-azaspiro[5.5]undecane in 1.0 mL of anhydrous, HPLC-grade dichloromethane.

    • Causality: Anhydrous solvent is critical because spiro aminals can easily hydrolyze in the presence of trace water and acid.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Mass Spectrometry: Operate the MS in electron ionization mode at 70 eV. Set the source temperature to 230°C and scan from m/z 40 to 300.

  • Self-Validation Checkpoint: Co-inject a standard C8-C20 alkane mixture to calculate the exact Retention Index (RI). If the experimental RI deviates significantly from the predicted theoretical RI, it indicates that the aminal may have hydrolyzed into 3-aminopropanol and cyclohexanone in the hot GC inlet liner prior to ionization.

Protocol B: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the compound to a final concentration of 10 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) from 5% B to 95% B over 10 minutes.

  • Tandem Mass Spectrometry: Operate in positive ion mode (+ESI). Isolate the [M+H]+ precursor at m/z 156 in Q1. Ramp the Collision Energy (CE) in Q2 from 10 to 40 eV using Argon as the collision gas. Scan product ions in Q3 from m/z 30 to 160.

  • Self-Validation Checkpoint (MS³ Analysis): To definitively prove that the m/z 58 base peak is the 3-aminopropyl cation (and not an isobaric interference), perform an MS³ experiment (m/z 156 → m/z 58 → scan). The m/z 58 ion must yield a secondary fragment at m/z 41 (loss of NH3, 17 Da) under further CID to validate the presence of the primary amine moiety.

References

  • Title: Spiro[5.5]undecane - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: High-Resolution Direct Infusion-Based Mass Spectrometry in Combination with Whole 13C Metabolome Isotope Labeling Allows Unambiguous Assignment of Chemical Sum Formulas Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Unravelling the Diversity of the Cyclopiazonic Acid Family of Mycotoxins in Aspergillus flavus by UHPLC Triple-TOF HRMS Source: MDPI URL: [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of 1-Oxa-5-azaspiro[5.5]undecane

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The spirocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The spirocyclic scaffold, in particular, is a recurring motif in numerous biologically active compounds, demanding rigorous structural validation. This guide provides an in-depth comparison of X-ray crystallography and other key analytical techniques for the structural elucidation of 1-Oxa-5-azaspiro[5.5]undecane, a representative of this important class of molecules.

While a publicly available crystal structure for the exact 1-Oxa-5-azaspiro[5.5]undecane was not identified at the time of this writing, a closely related analogue, a derivative of the 1-azaspiro[5.5]undecane ring system, has been characterized by single-crystal X-ray diffraction and its data deposited in the Cambridge Structural Database (CSD). This provides a valuable touchstone for a comprehensive discussion on the validation of such spirocyclic systems.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, atom-by-atom view of a molecule's solid-state structure, revealing precise bond lengths, bond angles, and the overall conformation. This technique is considered the definitive method for structural determination when a suitable single crystal can be obtained.

Case Study: A 1-Azaspiro[5.5]undecane Analogue (CSD Deposition Number 246855)

To illustrate the power of this technique, we will refer to the crystallographic data of a derivative of the 1-azaspiro[5.5]undecane system. The full crystallographic information file (CIF) can be accessed through the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 246855.

A thorough validation of crystallographic data is paramount to ensure the reliability of the derived structural model. This involves assessing a range of parameters that reflect the quality of the experimental data and the refinement process.

Table 1: Key Parameters for X-ray Crystallography Data Validation

ParameterAcceptable Range/ValueSignificance
R-factor (R1) < 0.05 for high-quality dataA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Weighted R-factor (wR2) < 0.15 for good quality dataA weighted version of the R-factor that accounts for the quality of individual reflections.
Goodness-of-Fit (GoF) Close to 1.0Indicates that the model is a good fit to the data and that the weighting scheme is appropriate.
Completeness of Data > 95%The percentage of measured reflections out of the total number of theoretically possible reflections.
Resolution Lower values are better (e.g., < 1.0 Å)A measure of the level of detail that can be observed in the electron density map.
Bond Lengths and Angles Consistent with established chemical principlesDeviations from expected values can indicate errors in the model or unusual bonding.
Displacement Parameters (ADPs) Should be physically reasonableDescribe the thermal motion of atoms. Anomalous values can indicate disorder or errors.

The validation of the crystal structure for the 1-azaspiro[5.5]undecane analogue would involve a critical examination of these parameters as reported in the CIF file. A checkCIF report, which is an automated validation procedure provided by the International Union of Crystallography (IUCr), is an essential tool in this process.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final structural model is rigorously validated using the parameters outlined in Table 1 and by generating a checkCIF report.

Complementary and Alternative Validation Techniques

While X-ray crystallography is the definitive method, its requirement for high-quality single crystals can be a significant bottleneck. Furthermore, the solid-state structure may not always be representative of the molecule's conformation in solution. Therefore, a suite of spectroscopic techniques is essential for a comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a spirocyclic system like 1-Oxa-5-azaspiro[5.5]undecane, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments can provide a wealth of information.

Table 2: Predicted NMR Spectroscopic Data for 1-Oxa-5-azaspiro[5.5]undecane

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~3.5-3.8mProtons adjacent to the oxygen atom
¹H~2.5-2.9mProtons adjacent to the nitrogen atom
¹H~1.4-1.8mRemaining methylene protons
¹³C~60-70-Carbon atoms adjacent to the oxygen atom
¹³C~50-60-Spiro carbon atom
¹³C~40-50-Carbon atoms adjacent to the nitrogen atom
¹³C~20-30-Remaining methylene carbons

Note: These are predicted values and will be influenced by the solvent and any substituents.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and a suite of 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and to establish through-bond and through-space correlations, which will confirm the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information.

For 1-Oxa-5-azaspiro[5.5]undecane, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺. Fragmentation would likely involve cleavage of the rings.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into the mass spectrometer using an ESI source and acquire the full scan mass spectrum. For structural confirmation, perform MS/MS on the parent ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structural components.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For 1-Oxa-5-azaspiro[5.5]undecane, the key vibrational bands would be associated with the C-O and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for 1-Oxa-5-azaspiro[5.5]undecane

Functional GroupPredicted Absorption Range (cm⁻¹)
C-O (ether)1050-1150
C-N (amine)1020-1250
N-H (secondary amine)3300-3500 (if not substituted)
C-H (alkane)2850-2960
  • Sample Preparation: The sample can be analyzed as a neat liquid, a thin film, or as a KBr pellet for solids.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

A Holistic Approach to Structural Validation

A robust validation of the structure of 1-Oxa-5-azaspiro[5.5]undecane, or any novel compound, relies on the synergistic use of multiple analytical techniques. The following workflow illustrates a comprehensive approach.

Structural Validation Workflow cluster_0 Primary Structural Elucidation cluster_1 Confirmation & Orthogonal Validation cluster_2 Final Structure Confirmation Synthesis Synthesis & Purification Crystal Crystal Growth Synthesis->Crystal Suitable Crystals? NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR No MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Xray X-ray Crystallography Crystal->Xray Yes Validation Data Validation & Comparison Xray->Validation NMR->Validation MS->Validation IR->Validation Confirmed Confirmed Structure Validation->Confirmed

Caption: A comprehensive workflow for the structural validation of a novel compound.

Conclusion

The structural validation of 1-Oxa-5-azaspiro[5.5]undecane serves as a prime example of the necessity for a multi-faceted analytical approach in modern chemical research. While single-crystal X-ray crystallography remains the unequivocal gold standard for absolute structure determination, its practical limitations necessitate the use of complementary techniques. NMR spectroscopy provides invaluable information about the molecule's structure in solution, while mass spectrometry and IR spectroscopy offer rapid and reliable confirmation of the molecular formula and functional groups. By integrating the data from these orthogonal techniques, researchers can achieve a high level of confidence in their structural assignments, a critical step in the journey from discovery to application.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • International Union of Crystallography (IUCr). checkCIF. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 56(34), 4983-4987. [Link]

  • 1-Azaspiro[5.5]undecane. PubChem. [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. [Link]

  • Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Journal of Chemical Crystallography, 42(1), 55-61. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10836-10853. [Link]

Comparative

A Comparative Toxicological Assessment of 1-Oxa-5-azaspiro[5.5]undecane and Piperidine Scaffolds for Drug Discovery

For Immediate Release In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the toxicological profile of a drug candidate. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the toxicological profile of a drug candidate. This guide provides a detailed, objective comparison of the toxicological properties of the emerging 1-Oxa-5-azaspiro[5.5]undecane scaffold and the well-established piperidine motif. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in the design of safer, more effective therapeutics.

Executive Summary

The piperidine scaffold, a ubiquitous feature in numerous FDA-approved drugs, possesses a well-characterized but not entirely benign toxicological profile. In contrast, the 1-Oxa-5-azaspiro[5.5]undecane scaffold represents a novel, three-dimensional alternative with limited, yet promising, preliminary data suggesting a potential for reduced toxicity. This guide will delve into a comparative analysis of their acute toxicity, genotoxicity, and metabolic pathways, providing field-proven insights and detailed experimental protocols for their evaluation.

Introduction: The Rationale for Scaffold Selection in Drug Development

The choice of a central scaffold in drug design is a balancing act between achieving desired pharmacological activity and minimizing off-target toxicity. The piperidine ring has long been a "privileged scaffold" due to its synthetic tractability and its ability to confer favorable pharmacokinetic properties. However, its metabolic pathways can lead to the formation of reactive intermediates. The exploration of novel, more rigid, and three-dimensional scaffolds like 1-Oxa-5-azaspiro[5.5]undecane is driven by the hypothesis that such structures can offer improved target selectivity and a more favorable safety profile.

Comparative Toxicological Data

A direct, comprehensive comparison of the parent scaffolds is challenging due to the limited publicly available toxicological data for 1-Oxa-5-azaspiro[5.5]undecane. The following sections present the available data for each scaffold, with the understanding that the information on the spirocyclic scaffold is largely derived from its derivatives.

Toxicological EndpointPiperidine Scaffold1-Oxa-5-azaspiro[5.5]undecane Scaffold & Derivatives
Acute Oral Toxicity (LD50) Moderate toxicity. LD50 in rats ranges from 133 to 740 mg/kg bw.[1]No data available for the parent scaffold. Studies on derivatives primarily focus on in vitro cytotoxicity.
Genotoxicity (Ames Test) Generally considered not genotoxic based on in vitro bacterial reverse mutation assays.[1]No data available for the parent scaffold.
Cytotoxicity (in vitro) Data is highly dependent on the specific derivatives.Derivatives have shown moderate to potent cytotoxic activity against various cancer cell lines.[2][3][4]
Metabolism Primarily metabolized by cytochrome P450 enzymes, which can lead to ring contraction and N-dealkylation.[5]Metabolism data is not readily available. The spirocyclic structure may offer greater metabolic stability.[6]
Cardiotoxicity Some piperidine-containing drugs have been associated with cardiotoxicity.Replacement of a piperidine ring with aza-spirocycles has been shown to reduce cardiotoxicity in a local anesthetic analog.

In-Depth Analysis of Toxicological Profiles

Piperidine Scaffold: A Well-Characterized Profile

The piperidine scaffold is a six-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry. Its toxicological properties have been extensively studied.

Acute Toxicity: Piperidine exhibits moderate acute oral toxicity. In rats, reported LD50 values range from 133 to 740 mg/kg of body weight.[1] Sublethal effects observed in animal studies include decreased motor activity, respiratory distress, tremors, and convulsions.[1]

Genotoxicity: Based on the weight of evidence from in vitro bacterial reverse mutation assays (Ames test), piperidine is not considered to be genotoxic.[1]

Metabolic Pathways: The metabolism of piperidine-containing drugs is a key factor in their toxicological profile. Cytochrome P450 enzymes are heavily involved, with N-dealkylation and ring oxidation being common pathways.[5] These metabolic transformations can sometimes lead to the formation of reactive intermediates that may contribute to toxicity.

Figure 1: Simplified metabolic pathway of the piperidine scaffold.

1-Oxa-5-azaspiro[5.5]undecane Scaffold: An Emerging Alternative

The 1-Oxa-5-azaspiro[5.5]undecane scaffold is a spirocyclic heterocycle that has garnered interest for its three-dimensional structure, which can provide a unique orientation of substituents for interacting with biological targets.

Acute and Genotoxicity: A significant data gap exists for the acute and genotoxic potential of the parent 1-Oxa-5-azaspiro[5.5]undecane scaffold. The absence of this foundational data necessitates a cautious approach and underscores the importance of conducting these studies for any new drug candidate incorporating this scaffold.

Cytotoxicity of Derivatives: Several studies have reported the synthesis and in vitro evaluation of 1-Oxa-5-azaspiro[5.5]undecane derivatives, primarily as potential anticancer agents. These derivatives have demonstrated a range of cytotoxic activities against various human cancer cell lines, including breast and lung cancer cells.[2] This indicates that the scaffold can be functionalized to produce biologically active compounds, but also highlights the need for careful toxicological evaluation.

Potential for Reduced Toxicity: A key rationale for exploring spirocyclic scaffolds is the potential for improved metabolic stability and reduced off-target effects. The rigid nature of the spirocyclic core may limit unfavorable interactions with metabolic enzymes. One preclinical study directly comparing a piperidine-containing local anesthetic with its aza-spirocyclic analogue found that the spirocyclic compound exhibited significantly lower cardiotoxicity. This provides preliminary evidence that replacing a piperidine ring with a spirocyclic moiety could be a viable strategy for mitigating specific toxicities.

Recommended Experimental Protocols for Toxicological Assessment

To address the existing data gaps and to provide a framework for the comparative evaluation of novel compounds based on these scaffolds, the following standardized experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: A typical workflow for the MTT cytotoxicity assay.

In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Step-by-Step Methodology (Plate Incorporation Method):

  • Preparation: Prepare serial dilutions of the test compound.

  • Metabolic Activation (Optional but Recommended): Prepare a mixture containing the S9 fraction from rat liver homogenate to simulate mammalian metabolism.

  • Exposure: In a test tube, mix the Salmonella tester strain, the test compound, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Figure 3: A simplified workflow for the Ames test.

In Vivo Acute Oral Toxicity Assessment: Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 value while minimizing the number of animals used.

Principle: Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

Step-by-Step Methodology:

  • Animal Selection and Preparation: Use a single sex of a rodent species (typically female rats). Animals should be healthy and within a defined weight range. They should be fasted prior to dosing.

  • Dose Selection: The starting dose is selected based on any available information about the substance's toxicity. If no information is available, a default starting dose is used. A dose progression factor (commonly 3.2) is chosen.

  • Dosing and Observation: A single animal is dosed. If the animal survives after a defined observation period (typically 48 hours), the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • Main Study: The study continues until one of the stopping criteria is met (e.g., a specific number of reversals in the dose-response pattern).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Sources

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